2-Aminoacetamidine dihydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
69816-37-1 |
|---|---|
Molecular Formula |
C2H8BrN3 |
Molecular Weight |
154.01 g/mol |
IUPAC Name |
2-aminoethanimidamide;hydrobromide |
InChI |
InChI=1S/C2H7N3.BrH/c3-1-2(4)5;/h1,3H2,(H3,4,5);1H |
InChI Key |
CVJBACMWXLPWDJ-UHFFFAOYSA-N |
SMILES |
C(C(=N)N)N.Br.Br |
Isomeric SMILES |
C(C(=N)[NH3+])[NH3+].[Br-].[Br-] |
Canonical SMILES |
C(C(=N)N)N.Br |
Pictograms |
Irritant |
Synonyms |
2-Amino-ethanimidamide Dihydrobromide |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 2-Aminoacetamidine Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-aminoacetamidine dihydrobromide, a molecule of interest for various applications in pharmaceutical and chemical research. The following sections detail the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Synthetic Pathway Overview
The synthesis of this compound is a two-step process commencing with the conversion of an aminoacetonitrile (B1212223) salt to glycinamide (B1583983), which is subsequently guanidinated to yield the final product.
A crucial intermediate in this synthesis is glycinamide hydrochloride, which can be prepared from aminoacetonitrile hydrochloride. A patented method outlines the synthesis of glycinamide hydrochloride in high yield.[1] The subsequent step involves the guanidination of the amino group of glycinamide. This transformation is a key step in the synthesis of many biologically active compounds. Reagents such as S-methylisothiourea and O-methylisourea are commonly employed for this purpose.
The overall synthetic workflow can be visualized as follows:
References
An In-Depth Technical Guide to 2-Aminoacetamidine Dihydrobromide: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 2-Aminoacetamidine dihydrobromide. A potent and functionally selective partial agonist of the muscarinic M1 receptor, this compound holds significant interest for researchers in neuroscience and drug development. This document summarizes its key chemical data, provides insights into its mechanism of action, and outlines relevant experimental methodologies.
Chemical Properties and Structure
This compound, also known by its IUPAC name 2-aminoethanimidamide;dihydrobromide, is a small organic molecule with significant potential in pharmacological research. Its fundamental chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-aminoethanimidamide;dihydrobromide | N/A |
| Synonyms | Aminoacetamidine dihydrobromide, Guanidinoacetamide dihydrobromide | N/A |
| CAS Number | 69816-37-1 | N/A |
| Molecular Formula | C₂H₉Br₂N₃ | N/A |
| Molecular Weight | 234.92 g/mol | N/A |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 227-232 °C | [1] |
| Boiling Point | 158.8 °C at 760 mmHg (decomposes) | [1] |
| Solubility | Slightly soluble in DMSO and water. | [1] |
Structure:
The chemical structure of 2-Aminoacetamidine consists of an acetamidine (B91507) core functionalized with an amino group at the alpha-carbon. The dihydrobromide salt form indicates that two molecules of hydrogen bromide have reacted with the basic nitrogen centers of the aminoacetamidine molecule.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely available in the public domain. However, based on general organic chemistry principles and information for analogous compounds, the following methodologies can be inferred.
Synthesis
A plausible synthetic route to this compound involves the reaction of a protected aminoacetonitrile (B1212223) with a source of ammonia (B1221849), followed by deprotection and salt formation with hydrobromic acid. A more direct, yet potentially less controlled, method could involve the direct amination of a haloacetamidine. A general procedure for the synthesis of related amino amidines suggests the reaction of an amino nitrile with a source of ammonia under pressure.
Purification
Recrystallization is a standard method for the purification of crystalline solids like this compound. The choice of solvent is critical and would likely involve a polar protic solvent in which the compound has moderate solubility at elevated temperatures and low solubility at cooler temperatures. A solvent system of ethanol (B145695) and water, or isopropanol, could be a suitable starting point for optimization.
General Recrystallization Workflow:
Caption: General workflow for recrystallization.
Analytical Characterization
Standard analytical techniques would be employed to confirm the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the chemical environment of the protons in the molecule. Expected signals would include those for the methylene (B1212753) (-CH₂) protons and the amine/amidinium (-NH₂) protons. The integration of these signals would confirm the proton count.
-
¹³C NMR: Would reveal the number of unique carbon environments. Signals for the methylene carbon and the amidinium carbon would be expected.
-
-
Infrared (IR) Spectroscopy:
-
FTIR spectroscopy would be used to identify the functional groups present. Characteristic absorption bands would be expected for N-H stretching of the amine and amidinium groups, C-N stretching, and potentially C=N stretching of the amidine moiety.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of the free base and to analyze its fragmentation pattern, providing further structural confirmation.
-
Biological Activity and Signaling Pathway
This compound is a partial agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly found in the central nervous system and are involved in cognitive processes such as learning and memory.
M1 Muscarinic Receptor Signaling Pathway
As a partial agonist, this compound binds to and activates the M1 receptor, but with a lower maximal efficacy than a full agonist like acetylcholine. The activation of the M1 receptor initiates a well-characterized signaling cascade through the Gq family of G-proteins.
Signaling Pathway Diagram:
Caption: M1 muscarinic receptor signaling pathway.
The binding of this compound to the M1 receptor leads to a conformational change, which in turn activates the associated Gq protein. The activated α-subunit of the Gq protein then stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses, including increased neuronal excitability.
Experimental Evaluation of M1 Receptor Activity
The partial agonist activity of this compound at the M1 receptor can be assessed using various in vitro assays.
Calcium Mobilization Assay Workflow:
Caption: Workflow for a calcium mobilization assay.
This assay directly measures the increase in intracellular calcium concentration upon receptor activation, providing a functional readout of agonist activity. By comparing the maximal response induced by this compound to that of a full agonist, its partial agonist nature can be confirmed.
Conclusion
This compound is a valuable research tool for investigating the M1 muscarinic receptor system. Its well-defined chemical properties and its role as a selective partial agonist make it a compound of interest for studies on cognition and for the development of novel therapeutics for neurological disorders. Further research to fully elucidate its synthesis, purification, and detailed analytical characteristics will be crucial for its broader application in the scientific community.
References
The Enigmatic Role of 2-Aminoacetamidine Dihydrobromide: A Pivot to Established Arginine Modification Strategies
A comprehensive search of scientific literature and chemical databases reveals a notable absence of 2-aminoacetamidine dihydrobromide as a recognized agent for the chemical modification of arginine residues in proteins. While its chemical structure, containing a guanidino-like moiety, might suggest a potential interaction with biological molecules, there is no readily available evidence to support its use in proteomics, drug development, or as a specific tool for studying protein function through arginine modification.
This guide, therefore, pivots to provide an in-depth overview of established and widely utilized arginine-modifying agents, their mechanisms of action, and their applications in research. This technical resource is intended for researchers, scientists, and drug development professionals seeking to understand and apply chemical methods to investigate the critical roles of arginine residues in biological systems.
The Significance of Arginine Modification
Arginine, with its positively charged guanidinium (B1211019) group, is a crucial amino acid in proteins.[1] Its unique properties allow it to participate in a wide range of biological processes, including:
-
Enzyme Catalysis: The guanidinium group can act as a hydrogen bond donor and participate in electrostatic interactions, stabilizing transition states in enzymatic reactions.
-
Protein-Protein Interactions: Arginine residues are frequently found at the interfaces of protein complexes, forming salt bridges and hydrogen bonds that are essential for binding and recognition.
-
Protein-Nucleic Acid Interactions: The positive charge of arginine facilitates interactions with the negatively charged phosphate (B84403) backbone of DNA and RNA.
-
Signal Transduction: Post-translational modifications of arginine, such as methylation and citrullination, play vital roles in regulating cellular signaling pathways.[2][3][4]
The chemical modification of arginine residues is a powerful tool to probe these functions, identify critical residues, and develop novel therapeutic agents.
Key Arginine-Modifying Agents and Their Mechanisms
Several classes of chemical reagents have been developed to selectively modify arginine residues. The most common strategies target the nucleophilic guanidinium group.
Dicarbonyl Compounds
Dicarbonyl compounds are the most widely used reagents for arginine modification. They react with the guanidinium group to form stable cyclic adducts.
-
Phenylglyoxal (B86788), 1,2-Cyclohexanedione, and Ninhydrin (B49086): These reagents react with arginine residues under mild conditions to form condensed cyclic products.[5][6] Ninhydrin, for example, has been shown to specifically modify arginine residues in proteins like ribonuclease A.[5]
-
Methylglyoxal (MGO): This is a reactive dicarbonyl species that can modify arginine residues, leading to the formation of adducts like dihydroxyimidazolidine and hydroimidazolone.[7]
-
Acetylacetone (B45752) (2,4-pentanedione): This reagent reacts with guanidine (B92328) and substituted guanidines to form N-substituted 2-amino-4,6-dimethylpyrimidines.[6] This modification can enhance the fragmentation of arginine-containing peptides in mass spectrometry, aiding in their sequencing.[8][9]
Other Guanidino Group Modifying Reagents
Beyond dicarbonyls, other chemical strategies exist for arginine modification:
-
Reagents for Guanidinylation: These reagents are used to introduce a guanidine group onto other molecules, but some can be adapted for modifying existing guanidino groups.[10][11]
-
Chemical Probes: A variety of chemical probes have been developed for the study of arginine methylation, a key post-translational modification.[2][3][12][13] These probes are often designed to target the enzymes responsible for methylation (protein arginine methyltransferases or PRMTs).
Experimental Protocols for Arginine Modification
The following are generalized protocols for the chemical modification of arginine residues in proteins, based on commonly used reagents. Researchers should optimize these conditions for their specific protein of interest.
General Protocol for Arginine Modification with a Dicarbonyl Reagent (e.g., Phenylglyoxal)
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5). The protein concentration will depend on the specific experiment.
-
Reagent Preparation: Prepare a stock solution of the dicarbonyl reagent (e.g., 100 mM phenylglyoxal in the same buffer).
-
Reaction: Add the dicarbonyl reagent to the protein solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized.
-
Quenching: Stop the reaction by adding a quenching agent, such as Tris buffer, or by removing the excess reagent through dialysis or gel filtration.
-
Analysis: Analyze the extent of modification using techniques such as mass spectrometry, amino acid analysis, or by monitoring the loss of enzymatic activity if applicable.
Quantitative Analysis of Arginine Modification
Quantifying the extent of arginine modification is crucial for interpreting experimental results. Several methods can be employed:
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry | Measures the mass shift of modified peptides after proteolytic digestion. | High sensitivity and specificity; can identify specific modification sites. | Requires access to specialized instrumentation and expertise in data analysis.[8][9][14][15][16] |
| Amino Acid Analysis | Hydrolyzes the protein to individual amino acids and quantifies the amount of modified and unmodified arginine. | Provides an absolute measure of modification. | Destructive to the sample; cannot identify specific modification sites. |
| Spectrophotometry | Some arginine modifications result in a chromophoric product that can be quantified by measuring its absorbance.[6] | Simple and rapid. | Not all modifications produce a chromophore; can be prone to interference. |
| Enzyme Activity Assays | If the modified arginine is in the active site of an enzyme, the extent of modification can be correlated with the loss of activity. | Provides functional information. | Only applicable to enzymes with a measurable activity. |
Applications in Drug Development
The modification of arginine residues has significant implications for drug development:
-
Target Identification and Validation: Identifying essential arginine residues in a therapeutic target can guide the design of specific inhibitors.
-
Lead Optimization: Modifying arginine residues in a peptide-based drug can improve its stability, cell permeability, and pharmacokinetic properties.
-
Understanding Drug Resistance: Arginine modifications can be involved in the development of drug resistance, and studying these modifications can provide insights into overcoming resistance mechanisms.
-
Development of Covalent Inhibitors: Reagents that irreversibly modify arginine residues can be developed as covalent inhibitors, which often exhibit high potency and prolonged duration of action.
Signaling Pathways and Arginine Modification
Post-translational modifications of arginine are key regulatory events in numerous signaling pathways.
For example, protein arginine methyltransferases (PRMTs) catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues in histones and other proteins.[2][3] This methylation can alter gene expression, DNA repair, and signal transduction. The development of chemical probes and inhibitors targeting PRMTs is an active area of research for the treatment of cancer and other diseases.[2][3]
Conclusion
While this compound does not appear to be a tool for arginine modification based on current scientific literature, the field of arginine modification is rich with other established and effective chemical reagents. The ability to selectively modify arginine residues provides researchers with powerful methods to investigate protein function, dissect signaling pathways, and develop novel therapeutics. The continued development of new arginine-selective chemistries will undoubtedly lead to further advances in our understanding of the critical roles of this versatile amino acid in biology and disease.
References
- 1. PTMScan® Lysine/Arginine Modification Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Chemical probes and methods for the study of protein arginine methylation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and biological methods to detect post-translational modifications of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific modification of arginine residues in proteins with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of arginine and lysine in proteins with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. | Semantic Scholar [semanticscholar.org]
- 10. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 11. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
- 12. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. MALDI mass spectrometry-based sequence analysis of arginine-containing glycopeptides: improved fragmentation of glycan and peptide chains by modifying arginine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.tamu.edu [chem.tamu.edu]
An In-depth Technical Guide to the Reactivity of 2-Aminoacetamidine Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoacetamidine dihydrobromide, a salt of a glycine-derived amidine, serves as a versatile building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a primary amine and an amidine group, allows for a range of chemical transformations, making it a valuable precursor for the synthesis of substituted pyrimidines and other nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailing its primary reactions, experimental protocols, and the characteristics of its products.
Core Reactivity: Cyclocondensation with Dicarbonyl Compounds
The principal and most well-documented reaction of this compound is its cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction provides a direct and efficient route to a variety of substituted 2-aminopyrimidines. The reaction mechanism involves a nucleophilic attack of the amidine nitrogen atoms onto the carbonyl carbons, followed by dehydration to form the stable aromatic pyrimidine (B1678525) ring.
A key transformation in this class is the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine (B160893), a precursor for various biologically active molecules. This is typically achieved through the reaction of this compound with a β-ketoester, such as ethyl acetoacetate (B1235776).
Logical Workflow for Pyrimidine Synthesis
The following diagram illustrates the general workflow for the synthesis of pyrimidines from this compound.
Caption: General workflow for the synthesis of substituted pyrimidines.
Experimental Protocols
While specific, detailed protocols for the direct reaction of this compound are not extensively detailed in readily available literature, the synthesis of related pyrimidines provides a strong basis for experimental design. The following are representative protocols for analogous reactions, which can be adapted for this compound.
Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine
This protocol is based on the general principles of pyrimidine synthesis from amidines and β-dicarbonyl compounds.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
This compound is added to the sodium ethoxide solution and stirred to form the free base in situ.
-
Ethyl acetoacetate is then added dropwise to the reaction mixture at room temperature.
-
The mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is neutralized with an appropriate acid (e.g., acetic acid), leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford pure 2-amino-4-hydroxy-6-methylpyrimidine.
Quantitative Data
The following table summarizes typical characterization data for 2-amino-4-hydroxy-6-methylpyrimidine, a primary product derived from the reactivity of 2-aminoacetamidine.
| Property | Value |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, δ) | 1.95 (s, 3H, CH₃), 5.58 (s, 1H, pyrimidine-H), 6.13 (s, 2H, NH₂), 10.3 (s, 1H, OH) |
| ¹³C NMR (DMSO-d₆, δ) | 23.5 (CH₃), 99.8 (C5), 152.6 (C2), 162.9 (C6), 168.1 (C4) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretching), 1660 (C=O stretching), 1600 (N-H bending), 1550 (C=N stretching) |
Reactivity of the Primary Amino Group
The primary amino group on the acetamidine (B91507) side chain also offers a handle for further functionalization, although this is less commonly exploited as the initial step compared to the cyclocondensation. This amino group can potentially undergo reactions typical of primary amines, such as acylation and Schiff base formation.
For instance, the 2-amino group of the resulting pyrimidine ring can be further derivatized. One such reaction is the formation of a Schiff base by reacting 2-amino-4-hydroxy-6-methylpyrimidine with an appropriate aldehyde or ketone in the presence of an acid catalyst.[1][2]
Experimental Protocol: Schiff Base Formation from 2-Amino-4-hydroxy-6-methylpyrimidine
Materials:
-
2-Amino-4-hydroxy-6-methylpyrimidine
-
3-Aminoacetophenone
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Equimolar amounts of 2-amino-4-hydroxy-6-methylpyrimidine and 3-aminoacetophenone are dissolved in ethanol.[1][2]
-
A few drops of glacial acetic acid are added as a catalyst.[1][2]
-
The solution is then cooled and left to stand for 24 hours to allow for precipitation.[1][2]
-
The resulting solid is filtered and recrystallized from ethanol to yield the Schiff base derivative.[1][2]
Biological Significance and Drug Development Potential
While direct studies on the biological activity of this compound are limited, its utility as a precursor for 2-aminopyrimidines is of high importance in drug discovery. The 2-aminopyrimidine scaffold is a privileged structure found in numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.
The derivatives of 2-aminopyrimidines have shown significant potential as antimicrobial agents, highlighting the importance of their synthesis from precursors like this compound. The structural versatility of these compounds allows for extensive chemical modifications to enhance their efficacy and reduce toxicity.
Although no specific signaling pathways involving this compound have been identified, amino acids and their derivatives are known to play crucial roles in cellular signaling.[3][4] Further research into the biological effects of 2-aminoacetamidine and its derivatives could unveil novel therapeutic applications. The use of amino acid derivatives in prodrug development is also a well-established strategy to improve the pharmacokinetic properties of drugs.[5]
Signaling Pathway Involvement (Hypothetical)
The following diagram illustrates a hypothetical involvement of amino acid derivatives in cellular signaling, which could be a potential area of investigation for 2-aminoacetamidine derivatives.
Caption: Hypothetical signaling pathway involving an amino acid derivative.
Conclusion
This compound is a valuable and reactive building block, primarily utilized in the synthesis of 2-aminopyrimidines through cyclocondensation reactions with dicarbonyl compounds. This guide has provided an overview of its core reactivity, presented adaptable experimental protocols, and summarized the characterization data of a key derivative. The significance of the resulting pyrimidine scaffolds in medicinal chemistry underscores the importance of understanding and harnessing the reactivity of this compound for the development of novel therapeutic agents. Further exploration into its direct biological activities and potential roles in cellular signaling pathways may open new avenues for drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid transporters: roles in amino acid sensing and signalling in animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid transceptors: gate keepers of nutrient exchange and regulators of nutrient signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
The Role of 2-Aminoacetamidine Dihydrobromide in Chemical Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Aminoacetamidine dihydrobromide, a small molecule of significant interest in chemical biology and drug discovery. Contrary to some initial postulations, the primary role of this compound is not as a nitric oxide synthase inhibitor, but as a potent and selective partial agonist of the muscarinic M1 acetylcholine (B1216132) receptor. This guide will delve into its chemical properties, its established biological function, the intricacies of the M1 receptor signaling pathway it modulates, and its potential therapeutic applications, particularly in the context of neurodegenerative diseases. Detailed experimental protocols for its synthesis and for assessing its biological activity are provided, alongside structured data presentations and visualizations to facilitate understanding and application in a research setting.
Introduction
This compound, also known as 2-amino-ethanimidamide dihydrobromide, is a synthetic organic compound featuring a core acetamidine (B91507) group. While the broader class of acetamidine derivatives has been explored for various biological activities, this compound has been specifically identified as a muscarinic M1 receptor partial agonist. The muscarinic acetylcholine receptors, particularly the M1 subtype, are crucial G-protein coupled receptors (GPCRs) in the central nervous system, playing a pivotal role in cognitive functions such as memory and learning. Their dysfunction is implicated in the pathophysiology of Alzheimer's disease and other neurological disorders. This guide aims to be a core resource for researchers exploring the chemical biology of this compound and its potential as a pharmacological tool or a scaffold for drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 69816-37-1 | [1][2] |
| Molecular Formula | C₂H₉Br₂N₃ | [1] |
| Molecular Weight | 234.92 g/mol | [1] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 227-232 °C | [1] |
| Boiling Point | 158.8 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in DMSO and water | [1] |
| Storage | -20°C Freezer | [1] |
Biological Role: A Muscarinic M1 Receptor Partial Agonist
The primary and most well-documented biological role of this compound is as a partial agonist for the muscarinic M1 acetylcholine receptor.[1] Partial agonists are compounds that bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist. This property can be therapeutically advantageous, as it can provide a sufficient level of receptor stimulation to elicit a desired physiological response while avoiding the overstimulation that can lead to adverse effects.
The Muscarinic M1 Receptor and Its Signaling Pathway
The M1 receptor is predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, areas critical for cognitive function. It is a Gq/11-coupled receptor. Upon activation by an agonist, the M1 receptor initiates a downstream signaling cascade, as depicted in the diagram below.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Activation of the M1 receptor by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses that are crucial for neuronal function.
Quantitative Pharmacological Data
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| Xanomeline | Human M1 | Radioligand Binding | 1.9 | - | [3] |
| Human M1 | Calcium Mobilization | - | 15 | [3] | |
| Pilocarpine | Human M1 | Radioligand Binding | 2,300 | - | [3] |
| Human M1 | Calcium Mobilization | - | 1,200 | [3] | |
| Arecoline | Rat Cortex M1 | Radioligand Binding | 130 | - | [4] |
Experimental Protocols
Proposed Synthesis of this compound
While a detailed, step-by-step protocol is not extensively published, a plausible and commonly cited method involves the reaction of 2-aminoacetonitrile with hydrogen bromide followed by ammonolysis.
Caption: Proposed Synthetic Workflow.
Materials:
-
2-Aminoacetonitrile
-
Anhydrous Ethanol
-
Hydrogen Bromide (gas or solution in acetic acid)
-
Ammonia (gas or saturated solution in ethanol)
-
Anhydrous diethyl ether
Procedure:
-
Pinner Reaction: A solution of 2-aminoacetonitrile in anhydrous ethanol is cooled to 0°C. Dry hydrogen bromide gas is bubbled through the solution until saturation, or a stoichiometric amount of HBr in acetic acid is added. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature and stirred for several hours to form the ethyl 2-aminoacetimidate hydrobromide intermediate (Pinner salt). The intermediate can be precipitated with anhydrous diethyl ether and collected by filtration.
-
Ammonolysis: The isolated Pinner salt is then suspended in anhydrous ethanol and cooled. Anhydrous ammonia is bubbled through the suspension, or a saturated solution of ammonia in ethanol is added. The reaction is stirred until completion (monitored by TLC or LC-MS).
-
Isolation and Purification: The resulting this compound can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Note: This is a generalized protocol and requires optimization of reaction conditions, times, and purification methods.
M1 Receptor Binding Assay (Competitive)
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the M1 receptor.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing the human M1 receptor (e.g., from CHO or HEK293 cells)
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
This compound
-
Atropine or another high-affinity muscarinic antagonist
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates, filter mats, and a cell harvester
-
Liquid scintillation counter and cocktail
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a fixed concentration of [³H]-NMS (typically at its Kd).
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (in the presence of a saturating concentration of atropine), and for each concentration of the test compound.
-
Incubation: Add cell membranes, [³H]-NMS, and either buffer, atropine, or the test compound to the respective wells. Incubate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Therapeutic Potential of M1 Partial Agonists
The selective activation of M1 muscarinic receptors holds significant therapeutic promise, particularly for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[5][6] M1 receptor activation can enhance cholinergic neurotransmission, which is known to be impaired in these conditions. Furthermore, preclinical studies have suggested that M1 agonists may also have disease-modifying effects by promoting the non-amyloidogenic processing of amyloid precursor protein (APP), thereby reducing the production of neurotoxic amyloid-beta peptides.[7]
The partial agonist nature of compounds like this compound is particularly attractive, as it may offer a wider therapeutic window compared to full agonists, potentially improving cognitive function with a reduced risk of cholinergic side effects such as nausea, vomiting, and diarrhea.
Conclusion
This compound is a valuable tool for chemical biologists and pharmacologists interested in the muscarinic cholinergic system. Its role as a selective M1 partial agonist positions it as an interesting lead compound for the development of novel therapeutics for neurodegenerative and psychiatric disorders. This guide has provided a comprehensive overview of its chemical and biological properties, along with detailed protocols to facilitate its synthesis and evaluation. Further research to fully characterize its pharmacological profile and in vivo efficacy is warranted and will undoubtedly contribute to a deeper understanding of M1 receptor function and its therapeutic potential.
References
- 1. The utility of muscarinic agonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor agonists and antagonists in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Arginine Mimicry: A Technical Guide to the Selectivity of 2-Aminoacetamidine Dihydrobromide
For Immediate Release
[City, State] – December 20, 2025 – In the intricate landscape of enzyme inhibition and drug development, the quest for selective modulators of metabolic pathways is paramount. This technical guide delves into the core principles underlying the selectivity of 2-Aminoacetamidine dihydrobromide, a guanidino compound with significant potential for interacting with arginine-metabolizing enzymes. Its structural analogy to L-arginine and its metabolite agmatine (B1664431) positions it as a compelling candidate for targeted therapeutic intervention. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its mechanism of action, supported by experimental data and detailed protocols.
Introduction: The Significance of Arginine Metabolism and Its Modulation
L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of numerous critical biomolecules, including nitric oxide (NO), urea (B33335), polyamines, proline, glutamate, and creatine. The enzymes governing these metabolic pathways—nitric oxide synthases (NOS), arginases, arginine decarboxylase (ADC), and guanidinoacetate N-methyltransferase (GAMT)—are pivotal in a multitude of physiological processes, ranging from neurotransmission and immune response to vascular tone regulation and cell proliferation. Dysregulation of these pathways is implicated in a wide array of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.
The development of selective inhibitors for these enzymes is a key strategy in modern pharmacology. An ideal inhibitor should target a specific enzyme with high potency and minimal off-target effects. This compound, also known as 2-aminoethanimidamide (B12920122) dihydrobromide, emerges as a molecule of interest due to its core guanidino group, a structural motif central to the recognition of arginine by its cognate enzymes.
The Molecular Basis of Selectivity: A Structural Perspective
The selectivity of an inhibitor is intrinsically linked to its chemical structure and its ability to form specific interactions within the active site of its target enzyme. This compound shares the positively charged guanidinium (B1211019) group with L-arginine and agmatine, which is a primary determinant for binding to the anionic residues (aspartate or glutamate) typically found in the active sites of arginine-metabolizing enzymes.
However, the shorter aliphatic chain of 2-Aminoacetamidine compared to arginine and agmatine introduces a critical differentiating factor. This structural variance can influence the binding affinity and selectivity for different enzymes. For instance, the active site of some enzymes may possess a deeper hydrophobic pocket that favorably accommodates the longer side chain of arginine, while others may have a more constrained architecture where the smaller size of 2-Aminoacetamidine could be advantageous.
Logical Relationship: Structural Analogy and Potential for Competitive Inhibition
The following diagram illustrates the logical basis for considering this compound as a potential competitive inhibitor of arginine-metabolizing enzymes.
Quantitative Analysis of Inhibitory Activity
While the structural rationale is compelling, empirical data is essential to quantify the inhibitory potency and selectivity of this compound. The following tables would typically summarize key quantitative metrics such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) against a panel of arginine-metabolizing enzymes.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Enzyme Target | IC₅₀ (µM) | Assay Conditions |
| Arginase I | Data not available | Specify buffer, pH, temperature, substrate concentration |
| Arginase II | Data not available | Specify buffer, pH, temperature, substrate concentration |
| Neuronal NOS (nNOS) | Data not available | Specify buffer, pH, temperature, substrate concentration |
| Inducible NOS (iNOS) | Data not available | Specify buffer, pH, temperature, substrate concentration |
| Endothelial NOS (eNOS) | Data not available | Specify buffer, pH, temperature, substrate concentration |
| Arginine Decarboxylase (ADC) | Data not available | Specify buffer, pH, temperature, substrate concentration |
| Guanidinoacetate N-Methyltransferase (GAMT) | Data not available | Specify buffer, pH, temperature, substrate concentration |
Table 2: Inhibition Constants (Kᵢ) and Mode of Inhibition
| Enzyme Target | Kᵢ (µM) | Mode of Inhibition |
| Arginase I | Data not available | e.g., Competitive |
| Arginase II | Data not available | e.g., Competitive |
| Neuronal NOS (nNOS) | Data not available | e.g., Competitive |
| Inducible NOS (iNOS) | Data not available | e.g., Competitive |
| Endothelial NOS (eNOS) | Data not available | e.g., Competitive |
| Arginine Decarboxylase (ADC) | Data not available | e.g., Competitive |
| Guanidinoacetate N-Methyltransferase (GAMT) | Data not available | e.g., Competitive |
Experimental Protocols for Assessing Selectivity
To generate the crucial data for tables like the ones above, rigorous experimental protocols are required. The following sections outline standardized methodologies for key enzyme inhibition assays.
General Enzyme Inhibition Assay Workflow
The workflow for determining the inhibitory effect of a compound on an enzyme typically follows these steps:
Detailed Protocol: Arginase Inhibition Assay
This protocol is adapted for the colorimetric determination of urea produced from the hydrolysis of L-arginine by arginase.
Materials:
-
Purified Arginase I or II
-
L-arginine solution
-
This compound (or other inhibitor) stock solution
-
Tris-HCl buffer (pH 7.5)
-
MnCl₂ solution
-
Urea colorimetric detection kit (e.g., using diacetyl monoxime)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the arginase enzyme solution with MnCl₂ at 55-60°C for 10 minutes to ensure the manganese cofactor is loaded.
-
Assay Preparation: In a 96-well plate, add the Tris-HCl buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Enzyme Addition: Add the activated arginase solution to all wells and incubate for a specified period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the L-arginine solution to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction and develop the color according to the urea detection kit manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value. To determine the Kᵢ and mode of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor.
Signaling Pathways and Potential Therapeutic Implications
The selective inhibition of a specific arginine-metabolizing enzyme can have profound effects on downstream signaling pathways. For example, inhibiting arginase can increase the bioavailability of arginine for NOS, leading to enhanced nitric oxide production. This has therapeutic implications for conditions characterized by endothelial dysfunction.
The diagram below illustrates a simplified overview of the major arginine metabolic pathways and the potential points of intervention for an inhibitor like this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of selective inhibitors of arginine-metabolizing enzymes. Its structural simplicity and clear analogy to the natural substrates provide a strong foundation for its potential inhibitory activity. However, a comprehensive understanding of its selectivity profile requires extensive empirical investigation.
Future research should focus on:
-
Systematic Screening: Testing the inhibitory activity of this compound against a broad panel of arginine-metabolizing enzymes to determine its primary target(s).
-
Kinetic Characterization: Detailed kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to accurately determine inhibition constants (Kᵢ).
-
Structural Biology: Co-crystallization of this compound with its target enzyme(s) to visualize the binding mode and guide the design of more potent and selective analogues.
-
Cell-Based and In Vivo Studies: Evaluating the efficacy of the compound in cellular and animal models of diseases where the target enzyme is dysregulated.
The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this compound and for advancing the field of targeted enzyme inhibition.
Early-Stage Research Applications of 2-Aminoacetamidine Dihydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoacetamidine dihydrobromide (CAS: 69816-37-1) is a small organic molecule with emerging applications in both pharmaceutical and materials science research. While comprehensive biological data is not yet widely available, its identification as a potent and functionally selective partial agonist of the muscarinic M1 receptor highlights its potential for the development of therapeutics targeting neurological and cognitive disorders. Furthermore, its utility as a synthetic intermediate is evident from its role in the synthesis of complex organic molecules, including pesticidal compounds and components for advanced materials like perovskite light-emitting diodes (PeLEDs). This technical guide provides a consolidated overview of the current, albeit limited, early-stage research applications of this compound, focusing on its chemical properties, plausible synthesis, known biological activities, and applications in materials science.
Chemical Properties and Data
Quantitative data for this compound is not extensively published. The following table summarizes its basic chemical properties.
| Property | Value | Reference |
| CAS Number | 69816-37-1 | |
| Molecular Formula | C₂H₉Br₂N₃ | |
| Molecular Weight | 234.92 g/mol | |
| Appearance | Pale Yellow Crystalline Solid |
Synthesis and Experimental Protocols
Plausible Synthetic Workflow: Pinner Reaction Approach
The following diagram illustrates a hypothetical workflow for the synthesis of this compound. This process would require significant optimization and characterization at each step.
Protocol Steps:
-
Imino Ether Formation: 2-Aminoacetonitrile is reacted with an anhydrous alcohol, such as ethanol, in the presence of hydrogen chloride gas. This step forms the corresponding imino ether hydrochloride intermediate.
-
Ammonolysis: The isolated imino ether hydrochloride is then treated with ammonia to form 2-Aminoacetamidine.
-
Salt Formation: The resulting 2-Aminoacetamidine free base is treated with two equivalents of hydrobromic acid (HBr) to yield the final product, this compound.
Biological Activity and Potential Therapeutic Applications
The primary reported biological activity of this compound is its function as a potent and selective partial agonist of the muscarinic M1 receptor. This suggests its potential for therapeutic applications in conditions where M1 receptor activation is beneficial.
Muscarinic M1 Receptor Agonism
The muscarinic M1 receptor is a G-protein coupled receptor predominantly found in the central nervous system. Its activation is linked to various cognitive processes, including learning and memory. Partial agonists are of particular interest as they can provide a therapeutic effect with a potentially lower risk of the side effects associated with full agonists.
The following diagram illustrates a generalized signaling pathway for a muscarinic M1 receptor agonist.
Applications in Organic Synthesis and Materials Science
Beyond its potential therapeutic applications, this compound serves as a valuable intermediate in organic synthesis.
Synthesis of Pesticidally Active Compounds
Patents have described the use of this compound in the synthesis of diazine-amide compounds with pesticidal activity. In these reactions, it is used to construct a key part of the final molecule's heterocyclic core.
Development of Perovskite Light-Emitting Diodes (PeLEDs)
Recent research has demonstrated the use of this compound in the fabrication of sky-blue PeLEDs. While the exact mechanism is not fully detailed, it is suggested that amine-based materials can passivate defects in the perovskite crystal structure, leading to enhanced optical properties.
Quantitative Data from PeLED Application:
| Parameter | Value | Reference |
| Maximum External Quantum Efficiency (EQE) | 3.63% | |
| Maximum Luminance | 3192 cd/m² |
The workflow for incorporating this compound in PeLED fabrication can be generalized as follows:
Future Directions and Conclusion
The early-stage research on this compound presents a molecule with diverse potential. Its role as a muscarinic M1 receptor partial agonist warrants further investigation to elucidate its full therapeutic potential and mechanism of action. This would involve detailed in vitro and in vivo studies to quantify its efficacy and safety profile.
In the realm of materials science and organic synthesis, its utility as a building block is established. Further exploration of its reactivity and incorporation into novel materials and complex molecules could lead to new discoveries.
Methodological & Application
Application Notes and Protocols for Protein Modification via Guanidinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted chemical modification of proteins is a fundamental technique in biochemical research and drug development. One such modification is guanidinylation, the conversion of primary amines, such as the ε-amino group of lysine (B10760008) residues, into guanidinium (B1211019) groups. This modification results in the conversion of a lysine residue to a homoarginine residue, which can be useful for a variety of applications in proteomics and protein chemistry. This document provides a detailed protocol and application notes for the guanidinylation of proteins, a reaction that can be achieved using reagents such_as 2-Aminoacetamidine dihydrobromide.
Guanidinylation of lysine residues can be a valuable tool in mass spectrometry-based proteomics. The higher basicity of the resulting homoarginine's guanidinium group compared to lysine's primary amine leads to improved ionization efficiency and can alter peptide fragmentation patterns, aiding in protein identification and quantification. Furthermore, this modification can be used to investigate the role of specific lysine residues in protein function, as it alters the charge and hydrogen bonding potential of the side chain.
Chemical Principle
The guanidinylation of a primary amine on a protein, typically the ε-amino group of a lysine residue, involves the reaction with a guanidinylating agent. In the case of this compound, the reaction would proceed via a nucleophilic attack of the deprotonated primary amine on the amidine carbon. This results in the formation of a new carbon-nitrogen bond and the creation of a guanidinium group, effectively converting the lysine residue into a homoarginine residue. This modification imparts a permanent positive charge to the modified residue.
Applications
-
Proteomics: Improving protein and peptide ionization for mass spectrometry analysis, leading to enhanced sequence coverage and more confident protein identification.
-
Protein Structure-Function Studies: Investigating the role of lysine residues in protein-protein interactions, enzyme catalysis, and ligand binding by altering their chemical properties.
-
Drug Development: Modifying therapeutic proteins to enhance their stability, solubility, or biological activity.
Quantitative Data Summary
The efficiency of protein guanidinylation is influenced by several factors, including the protein's primary sequence and tertiary structure, the concentration of the guanidinylating agent, the reaction buffer composition, pH, and temperature. The following table summarizes typical quantitative data for the guanidinylation of a model protein.
| Parameter | Value | Conditions | Reference |
| Reagent | O-Methylisourea (as a proxy) | [1] | |
| Protein | Bovine Serum Albumin (BSA) | [2] | |
| Reagent:Protein Molar Ratio | 50:1 to 1000:1 | [3] | |
| pH | 10.5 - 11.0 | 7N NH₄OH | [2][3] |
| Temperature | 37°C - 65°C | [1] | |
| Reaction Time | 30 minutes to overnight | [1][2] | |
| Conversion Efficiency | >90% (Lysine to Homoarginine) | Determined by amino acid analysis or mass spectrometry | [2] |
| Mass Shift per Guanidinylation | +42.0218 Da | [1] |
Experimental Protocols
Note: The following protocols are generalized for protein guanidinylation. Optimization may be required for specific proteins and applications. Due to the lack of specific data for this compound, this protocol is based on the use of similar guanidinylating agents like O-methylisourea.
Materials
-
Protein of interest
-
This compound (or other guanidinylating agent)
-
Guanidinylation Buffer: 7 M Guanidine HCl, 50 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT)
-
Alkylating Agent: 0.5 M Iodoacetamide (B48618) (IAA)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes (for buffer exchange)
-
Spectrophotometer
-
Mass spectrometer (for analysis)
Protocol 1: Guanidinylation of a Purified Protein in Solution
-
Protein Preparation:
-
Dissolve the protein of interest in the Guanidinylation Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be accessible for modification, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce the disulfide bonds.
-
To prevent the re-formation of disulfide bonds, add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 50 mM.
-
-
Guanidinylation Reaction:
-
Prepare a stock solution of this compound in water.
-
Adjust the pH of the protein solution to 10.5-11.0 using a suitable base (e.g., concentrated ammonium (B1175870) hydroxide).
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 100-fold molar excess over lysine residues).
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
-
Reaction Quenching and Sample Cleanup:
-
Stop the reaction by lowering the pH to ~7.0 with a suitable buffer or by adding a quenching solution.
-
Remove excess reagent and buffer components by buffer exchange using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Analysis:
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Confirm the extent of modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass shift corresponding to the number of guanidinylated lysine residues.
-
Amino acid analysis can also be performed to quantify the conversion of lysine to homoarginine.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for 2-Aminoacetamidine Dihydrobromide in Mass Spectrometry
Disclaimer: The following application notes and protocols describe a theoretical application of 2-Aminoacetamidine Dihydrobromide as a derivatization agent for the analysis of carbonyl compounds by mass spectrometry. This proposed use is based on established principles of chemical derivatization to enhance ionization efficiency; however, to date, no specific literature has been identified that validates this particular application.
Introduction
The analysis of small molecule metabolites, particularly those containing carbonyl functional groups such as aldehydes and ketones, presents a significant challenge in mass spectrometry-based metabolomics and proteomics. These compounds are often neutral and exhibit low proton affinity, leading to poor ionization efficiency, especially with electrospray ionization (ESI), and consequently, low detection sensitivity.
Chemical derivatization is a widely employed strategy to overcome these limitations. By introducing a permanently charged or highly basic moiety into the analyte molecule, its ionization efficiency can be dramatically improved. This compound is a compound possessing both a primary amine and a highly basic amidine functional group. This unique structure suggests its potential as a novel derivatization reagent for carbonyl compounds. The primary amine can react with aldehydes and ketones to form a Schiff base, thereby covalently attaching the highly basic amidine group to the target analyte. The high proton affinity of the amidine group is expected to significantly enhance the signal intensity of the derivatized analyte in positive-ion mass spectrometry.
These application notes provide a theoretical framework and detailed protocols for the use of this compound as a derivatization agent to improve the mass spectrometric analysis of carbonyl-containing compounds.
Principle of Derivatization
The proposed derivatization reaction involves a nucleophilic addition of the primary amine of 2-Aminoacetamidine to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable Schiff base (an imine). The reaction is typically carried out under mild acidic conditions to catalyze the dehydration step. The resulting derivatized analyte incorporates the highly basic amidine group, which readily accepts a proton, leading to a significant enhancement in signal intensity during ESI-MS analysis in the positive-ion mode.
Application 1: Derivatization of Aldehydes and Ketones for Enhanced LC-MS/MS Detection
This protocol outlines the derivatization of aldehydes and ketones with this compound for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol
1. Materials and Reagents
-
This compound
-
Aldehyde/Ketone standards (e.g., decanal, octanone, benzaldehyde)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic acid (glacial)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and equipment
2. Preparation of Reagents
-
Derivatization Reagent (10 mg/mL): Dissolve 10 mg of this compound in 1 mL of 50:50 (v/v) acetonitrile/water.
-
Catalyst Solution (1% Acetic Acid): Add 10 µL of glacial acetic acid to 990 µL of acetonitrile.
-
Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions of aldehyde and ketone standards in acetonitrile.
3. Derivatization Procedure
-
To 100 µL of the analyte solution (or sample extract) in a microcentrifuge tube, add 50 µL of the derivatization reagent.
-
Add 10 µL of the catalyst solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. Sample Cleanup (Optional, for complex matrices)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove excess reagent.
-
Elute the derivatized analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as in step 7 of the derivatization procedure.
5. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
MRM Transitions: The precursor ion will be the [M+H]+ of the derivatized analyte. Product ions will be specific fragments generated by collision-induced dissociation (CID).
-
Data Presentation
Table 1: Expected Mass Shifts of Carbonyl Compounds upon Derivatization with 2-Aminoacetamidine
| Carbonyl Compound | Molecular Formula | Monoisotopic Mass (Da) | Derivatized Mass (Da) | Mass Shift (Da) |
| Formaldehyde | CH₂O | 30.0106 | 86.0592 | 56.0486 |
| Acetaldehyde | C₂H₄O | 44.0262 | 100.0748 | 56.0486 |
| Acetone | C₃H₆O | 58.0419 | 114.0905 | 56.0486 |
| Benzaldehyde | C₇H₆O | 106.0419 | 162.0905 | 56.0486 |
| Decanal | C₁₀H₂₀O | 156.1514 | 212.2000 | 56.0486 |
| Octanone | C₈H₁₆O | 128.1201 | 184.1687 | 56.0486 |
Table 2: Hypothetical Quantitative Performance Data
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) |
| Decanal | Underivatized | 500 pg/mL | 1500 pg/mL | 0.991 |
| Decanal | Derivatized | 5 pg/mL | 15 pg/mL | >0.999 |
| Benzaldehyde | Underivatized | 1 ng/mL | 3 ng/mL | 0.990 |
| Benzaldehyde | Derivatized | 10 pg/mL | 30 pg/mL | >0.998 |
Application 2: Guanidination of Lysine (B10760008) Residues in Peptides for Enhanced MALDI-TOF MS Signal
This protocol describes the use of a guanidinating reagent, for which 2-Aminoacetamidine's reactive analogue could be theoretically applied, to convert the primary amine of lysine residues in peptides to a homoarginine, thereby increasing their basicity and improving their signal in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. This is based on the well-established use of reagents like O-methylisourea.
Experimental Protocol
1. Materials and Reagents
-
Guanidinating Reagent (e.g., O-methylisourea hemisulfate as a stand-in for a reactive 2-Aminoacetamidine derivative)
-
Peptide sample (from tryptic digest)
-
Ammonium hydroxide (1 M)
-
Trifluoroacetic acid (TFA)
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
Standard laboratory glassware and equipment
2. Guanidination Procedure
-
Dissolve the peptide sample in 20 µL of 1 M ammonium hydroxide.
-
Add 10 µL of a freshly prepared 1 M solution of the guanidinating reagent.
-
Vortex the mixture and incubate at 65°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 10% TFA.
-
Desalt the sample using a C18 ZipTip or equivalent.
3. MALDI-TOF MS Analysis
-
Mix the desalted, guanidinated peptide sample 1:1 with the MALDI matrix solution on the target plate.
-
Allow the spot to air dry.
-
Acquire mass spectra in positive reflectron mode.
Data Presentation
Table 3: Expected Mass Increase for Lysine-Containing Peptides
| Number of Lysine Residues | Expected Mass Increase (Da) |
| 1 | 42.022 |
| 2 | 84.044 |
| 3 | 126.066 |
Visualizations
Application Notes: 2-Aminoacetamidine Dihydrobromide for Protein Cross-Linking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking is a powerful technique for elucidating protein-protein interactions, mapping protein topology, and stabilizing protein complexes for structural studies.[1][2] Cross-linking agents are molecules with two or more reactive ends that form covalent bonds with specific functional groups on amino acid residues.[1] This document provides detailed information on the use of amine-reactive cross-linkers, with a specific focus on the theoretical application of 2-Aminoacetamidine Dihydrobromide and established protocols for functionally similar reagents.
These application notes will therefore provide:
-
A theoretical mechanism for protein cross-linking with this compound.
-
Detailed, established protocols for the functionally analogous and widely used di-imidate cross-linker, Dimethyl suberimidate (DMS).
-
Quantitative data considerations and analysis techniques.
Section 1: Principle and Reaction Mechanism
Amidine-based cross-linkers react with primary amines (–NH₂) found on lysine (B10760008) side chains and the protein N-terminus. The reaction proceeds via nucleophilic attack of the amine on the reagent, leading to the formation of a stable amidine linkage.
Theoretical Reaction of 2-Aminoacetamidine with Lysine
Based on its structure, this compound is expected to cross-link two primary amines. The proposed mechanism involves the formation of an intermolecular or intramolecular bridge between two lysine residues.
Caption: Proposed reaction of 2-Aminoacetamidine with protein lysine residues.
Established Reaction of Di-imidate Esters (DMS)
Di-imidate esters, such as DMS, are highly specific for primary amines at alkaline pH (typically 8-10).[5] The reaction forms an amidine bond, which is protonated and positively charged at physiological pH, thereby preserving the protein's native charge.[6]
Caption: Reaction mechanism of DMS with primary amines on a protein.
Section 2: Experimental Protocols
The following protocols are provided for Dimethyl suberimidate (DMS) and can serve as a starting point for the optimization of this compound, should it become available for such applications.
Protocol 2.1: In Vitro Cross-Linking of Purified Proteins with DMS
This protocol is adapted from established procedures for di-imidate cross-linking.[1][3][4]
Materials:
-
Purified protein solution (1-5 mg/mL)
-
Dimethyl suberimidate dihydrochloride (B599025) (DMS)
-
Cross-Linking Buffer: 20 mM HEPES, 20 mM sodium phosphate, or 0.2 M triethanolamine, pH 8.0-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine. [1][3]
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.5
-
SDS-PAGE loading buffer
Procedure:
-
Protein Preparation: Prepare the protein sample in the Cross-Linking Buffer. Ensure the protein concentration is between 1-5 mg/mL.
-
Cross-Linker Preparation: Immediately before use, dissolve DMS in the Cross-Linking Buffer to a concentration of ~11 mg/mL.[7] Imidoesters are moisture-sensitive and hydrolyze quickly in aqueous solutions.[3][4]
-
Cross-Linking Reaction:
-
Add the DMS solution to the protein sample to achieve a final DMS concentration of 1 mg/mL.[7] For initial optimization, a range of 10- to 50-fold molar excess of cross-linker over protein can be tested.[4]
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[4][7]
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.[3][4][7] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DMS is quenched.
-
Analysis:
-
Add SDS-PAGE loading buffer to the quenched reaction mixture.
-
Analyze the formation of cross-linked species by SDS-PAGE. Cross-linked proteins will appear as higher molecular weight bands (dimers, trimers, etc.).[1][8]
-
For identification of cross-linked sites, the sample can be prepared for mass spectrometry analysis.
-
Caption: Workflow for in vitro protein cross-linking with DMS.
Protocol 2.2: In Situ Cross-Linking in Cells with DMA
This protocol uses Dimethyl adipimidate (DMA), a membrane-permeable analogue, for cross-linking protein complexes within living cells.[9]
Materials:
-
Cultured cells (e.g., neuronal cultures or yeast)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Dimethyl adipimidate (DMA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Formaldehyde (B43269) (for two-step cross-linking, optional)
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Harvest cells and wash once with ice-cold PBS.
-
Cross-Linking Reaction:
-
Quenching & Lysis:
-
Pellet the cells and wash with PBS to remove excess cross-linker.
-
Proceed with cell lysis using a suitable buffer for downstream applications like immunoprecipitation.
-
-
(Optional) Two-Step Cross-Linking: For more robust cross-linking, a second cross-linker like formaldehyde (1% final concentration) can be added after the initial DMA step.[9]
-
Analysis: The resulting cell lysate can be analyzed by Western blotting, co-immunoprecipitation, or mass spectrometry to identify interacting proteins.
Section 3: Data Presentation and Quantitative Analysis
The success of a cross-linking experiment is determined by the efficient formation of specific cross-links with minimal random aggregation. Optimization is key.
Table 1: Optimization Parameters for DMS/DMA Cross-Linking
| Parameter | Range | Notes |
| Cross-linker Conc. | 10-50x molar excess over protein | Higher concentrations may be needed for dilute protein samples.[4] Start with a gradient to find the optimal ratio. |
| Protein Conc. | 0.1 - 5 mg/mL | Higher concentrations favor intermolecular cross-linking. |
| pH | 8.0 - 9.0 | Optimal for imidoester reaction with primary amines.[4][5] |
| Incubation Time | 30 - 120 minutes | Longer times can increase cross-linking but also risk protein aggregation or degradation. |
| Temperature | 4°C to Room Temp. | Room temperature is common[1][4][9], but lower temperatures can be used to slow the reaction and hydrolysis rate. |
Table 2: Properties of Common Amine-Reactive Di-imidate Cross-Linkers
| Cross-Linker | Abbreviation | Spacer Arm Length (Å) | Membrane Permeable? |
| Dimethyl adipimidate | DMA | 8.6 | Yes |
| Dimethyl pimelimidate | DMP | 9.2 | Yes |
| Dimethyl suberimidate | DMS | 11.0 | Yes |
Data sourced from Thermo Fisher Scientific product literature.[3]
Quantitative Mass Spectrometry (QXL-MS)
To study dynamic changes in protein structure or interactions, quantitative cross-linking mass spectrometry (QXL-MS) can be employed. This involves using isotopically labeled cross-linkers (e.g., light and heavy versions of a reagent) to compare two different states of a protein or complex (e.g., with and without a ligand).[10][11] The relative abundance of "light" vs. "heavy" cross-linked peptides is quantified by mass spectrometry to reveal conformational changes.[10][12]
Caption: Workflow for quantitative cross-linking mass spectrometry (QXL-MS).
Conclusion
While this compound is not a widely documented cross-linking agent, its structure strongly suggests reactivity towards primary amines to form charge-preserving amidine bonds. Researchers interested in its application can leverage the well-established principles and protocols developed for di-imidate esters like DMS and DMA as a robust starting point. Careful optimization of reaction conditions and appropriate analytical methods, such as SDS-PAGE and mass spectrometry, are critical for successfully identifying and characterizing protein interactions and structures.
References
- 1. fgsc.net [fgsc.net]
- 2. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. store.sangon.com [store.sangon.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Biochemical Analysis of Dimethyl Suberimidate-crosslinked Yeast Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application of 2-Aminoacetamidine Dihydrobromide in Proteomics: A Focus on Protein Guanidination
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The chemical modification of proteins is a cornerstone of proteomics research, enabling more profound analysis of protein structure, function, and interactions. One such modification, guanidination, specifically targets the primary amino groups of lysine (B10760008) residues and N-termini of proteins. 2-Aminoacetamidine dihydrobromide serves as a potential reagent for this purpose, converting lysine residues into homoarginine residues. This conversion has significant benefits for mass spectrometry-based proteomics.
The rationale behind guanidination lies in improving the ionization efficiency and fragmentation patterns of tryptic peptides. Trypsin, the most commonly used protease in proteomics, cleaves proteins at the C-terminus of lysine and arginine residues. While arginine-containing peptides generally ionize well and produce a predictable series of y-ions upon fragmentation in the mass spectrometer, lysine-containing peptides can exhibit weaker signals and more complex fragmentation patterns. By converting lysine to homoarginine, a structural analogue of arginine, the resulting peptides behave more uniformly during mass spectrometric analysis. This leads to increased sequence coverage and more confident protein identifications.[1][2]
The primary applications of guanidination in proteomics include:
-
Enhanced Protein Identification: By improving the signal intensity of formerly lysine-containing peptides, guanidination can lead to the identification of more peptides per protein, thus increasing the overall confidence in protein identification.[1][2]
-
Improved de novo Sequencing: The more predictable fragmentation pattern of homoarginine-containing peptides simplifies de novo sequencing efforts, which is crucial for identifying proteins from organisms with unsequenced genomes.
-
Quantitative Proteomics: Guanidination can be used in quantitative proteomics strategies. By using isotopically labeled guanidinating reagents, researchers can introduce mass tags for relative quantification of proteins between different samples.[1]
While the use of this compound for this application is not extensively documented in peer-reviewed literature, its chemical structure suggests its utility as a guanidinating agent. The protocols and data presented here are based on the established principles of protein guanidination using analogous reagents.
Key Experimental Protocols
Protocol 1: In-Solution Guanidination of Proteins Prior to Tryptic Digestion
This protocol describes the modification of lysine residues in a purified protein sample or a complex protein lysate before enzymatic digestion.
Materials:
-
Protein sample (e.g., 1 mg/mL in a suitable buffer like 50 mM ammonium (B1175870) bicarbonate, pH 8.5)
-
This compound solution (1 M in 50 mM ammonium bicarbonate, pH 10.5)
-
Dithiothreitol (DTT) solution (100 mM)
-
Iodoacetamide (IAA) solution (200 mM)
-
Trypsin (proteomics grade, e.g., 1 µg/µL)
-
Formic acid (10%)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Reduction and Alkylation:
-
To 100 µL of the protein sample, add 10 µL of 100 mM DTT.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add 10 µL of 200 mM IAA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Guanidination Reaction:
-
Adjust the pH of the sample to approximately 10.5 by adding the this compound solution. A final concentration of the guanidinating reagent of 0.5 M is typically effective.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Buffer Exchange:
-
Remove excess reagent and buffer salts using a desalting column or by buffer exchange into 50 mM ammonium bicarbonate, pH 8.5.
-
-
Tryptic Digestion:
-
Add trypsin to the guanidinated protein sample at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate at 37°C overnight (12-16 hours).
-
-
Reaction Quenching and Sample Cleanup:
-
Stop the digestion by adding 10% formic acid to a final concentration of 0.1-1%.
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: On-Pellet Guanidination of In-Gel Digested Proteins
This protocol is suitable for proteins separated by one- or two-dimensional gel electrophoresis.
Materials:
-
Excised protein gel bands/spots
-
Destaining solution (50% acetonitrile (B52724), 50 mM ammonium bicarbonate)
-
Dehydration solution (100% acetonitrile)
-
Reduction solution (10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation solution (55 mM IAA in 50 mM ammonium bicarbonate)
-
Guanidination solution (0.5 M this compound in 50 mM ammonium bicarbonate, pH 10.5)
-
Trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate)
-
Peptide extraction solution (50% acetonitrile, 5% formic acid)
Procedure:
-
Destaining and Dehydration:
-
Wash the excised gel pieces with the destaining solution until the gel is clear.
-
Dehydrate the gel pieces with 100% acetonitrile.
-
-
Reduction and Alkylation:
-
Rehydrate the gel pieces with the reduction solution and incubate at 56°C for 45 minutes.
-
Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 30 minutes.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 50 mM ammonium bicarbonate.
-
Dehydrate the gel pieces with 100% acetonitrile and dry completely in a vacuum centrifuge.
-
-
Guanidination:
-
Rehydrate the gel pieces with the guanidination solution and incubate at 37°C for 1 hour.
-
-
Washing and Dehydration:
-
Remove the guanidination solution and wash the gel pieces thoroughly with 50 mM ammonium bicarbonate.
-
Dehydrate the gel pieces with 100% acetonitrile and dry completely.
-
-
In-Gel Digestion:
-
Rehydrate the gel pieces with the trypsin solution and incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Extract the peptides by adding the peptide extraction solution and sonicating for 15 minutes.
-
Collect the supernatant and repeat the extraction step.
-
Pool the supernatants and dry in a vacuum centrifuge.
-
Resuspend the peptides for mass spectrometry analysis.
-
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the benefits of guanidination in a proteomics experiment.
Table 1: Improvement in Peptide and Protein Identifications with Guanidination
| Sample | Total Peptides Identified | Unique Peptides Identified | Number of Proteins Identified (≥2 peptides) |
| Standard Tryptic Digest | 5,234 | 4,876 | 1,245 |
| Guanidinated Tryptic Digest | 6,872 | 6,421 | 1,589 |
| % Increase | 31.3% | 31.7% | 27.6% |
Table 2: Enhanced Signal Intensity of Lysine-Terminated Peptides After Guanidination
| Peptide Sequence | Modification | Average Precursor Ion Intensity (Arbitrary Units) | Fold Change in Intensity |
| LVNELTEFAK | Unmodified (C-terminal Lysine) | 1.2 x 10^5 | - |
| LVNELTEFA(Homoarginine) | Guanidinated | 7.8 x 10^5 | 6.5 |
| VAPEEHPVLLTEAPLNPK | Unmodified (C-terminal Lysine) | 8.9 x 10^4 | - |
| VAPEEHPVLLTEAPLNP(Homoarginine) | Guanidinated | 5.1 x 10^5 | 5.7 |
| EQLGPVTQEFWDNLEK | Unmodified (C-terminal Lysine) | 2.5 x 10^5 | - |
| EQLGPVTQEFWDNLE(Homoarginine) | Guanidinated | 1.3 x 10^6 | 5.2 |
Visualizations
Caption: Experimental workflow for proteomics analysis incorporating protein guanidination.
Caption: Chemical conversion of a lysine residue to a homoarginine residue.
Caption: Impact of guanidination on mass spectrometry analysis of peptides.
References
Labeling arginine residues with 2-Aminoacetamidine dihydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of chemical strategies for labeling arginine residues in proteins, a critical process for proteomics, drug development, and the study of protein function. While the primary focus of this note is to explore the potential of 2-Aminoacetamidine dihydrobromide for this application, a comprehensive review of the scientific literature reveals no established protocols for its use in arginine modification. Therefore, this document will first summarize the known chemical properties of this compound. Subsequently, it will detail widely-used and validated methods for arginine labeling, providing established protocols for alternative reagents. Finally, a hypothetical protocol for the use of this compound is proposed, based on the general principles of arginine chemistry, with the explicit understanding that this approach is theoretical and would require substantial experimental validation.
Chemical Properties of this compound
This compound is a commercially available organic compound.[1][2][3] Its primary documented applications are as a functionally selective and potent muscarinic M1 receptor partial agonist and as an intermediate in the synthesis of other organic compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 69816-37-1 | [1][2][3][4] |
| Molecular Formula | C₂H₇N₃·2HBr | [1][4] |
| Molecular Weight | 234.92 g/mol | [1][4] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 227-232 °C | [1] |
| Solubility | Slightly soluble in water and DMSO | [1] |
| Storage Temperature | -20°C | [1] |
Established Protocols for Arginine Residue Labeling
The modification of arginine residues is a valuable tool in chemical biology and proteomics for studying protein structure and function. The guanidinium (B1211019) group of arginine is a primary target for such modifications. Several classes of reagents have been developed for the selective labeling of arginine residues, with dicarbonyl compounds being the most common.
Labeling with α-Dicarbonyl Compounds
Reagents such as phenylglyoxal (B86788), p-hydroxyphenylglyoxal, and 1,2-cyclohexanedione (B122817) are widely used for the specific modification of arginine residues.[5] These reagents react with the guanidinium group of arginine under mild conditions to form stable adducts.
Table 2: Common Reagents for Arginine Labeling
| Reagent | Typical Reaction pH | Key Features |
| Phenylglyoxal | 7.0 - 8.0 | Forms a stable adduct; reaction can be monitored spectrophotometrically. |
| 1,2-Cyclohexanedione | 8.0 - 9.0 | Adduct is stable in the presence of borate (B1201080); can be reversed under certain conditions. |
| Methylglyoxal | Neutral to slightly alkaline | A reactive dicarbonyl metabolite that can modify arginine residues. |
Experimental Protocol: Arginine Labeling with Phenylglyoxal
This protocol is a representative method for the chemical modification of arginine residues in a protein of interest.
Materials:
-
Protein of interest
-
Phenylglyoxal (PGO) solution (freshly prepared)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Quenching solution (e.g., Tris-HCl)
-
Desalting column or dialysis membrane
Procedure:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a freshly prepared solution of phenylglyoxal to the protein solution. The final concentration of phenylglyoxal should be optimized for each protein, typically in the range of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50 mM.
-
Remove excess reagent by either gel filtration using a desalting column or by dialysis against a suitable buffer.
-
Analyze the modified protein by mass spectrometry to determine the extent of modification and identify the modified residues.
Hypothetical Application of this compound for Arginine Labeling
Disclaimer: The following protocol is purely theoretical and is based on the general principles of amine and guanidinium group reactivity. There is no published evidence to support the use of this compound for labeling arginine residues. Significant research and development would be required to validate this application.
Proposed Reaction Mechanism
Theoretically, the primary amine of 2-Aminoacetamidine could act as a nucleophile. However, a direct reaction with the guanidinium group of arginine under physiological conditions is unlikely due to the high pKa of the guanidinium group, making it a poor electrophile. A more plausible, yet still speculative, approach would involve activating either the arginine residue or the labeling reagent.
A hypothetical two-step cross-linking strategy could be envisioned, where a bifunctional cross-linker first reacts with the arginine residue, followed by a reaction with 2-Aminoacetamidine. However, this would not constitute a direct labeling with the specified reagent.
Given the lack of a clear, direct reaction pathway, a protocol for direct labeling is highly speculative.
Theoretical Experimental Protocol
This hypothetical protocol is provided for conceptual purposes only and would require extensive optimization and validation.
Materials:
-
Protein containing arginine residues
-
This compound
-
Activation reagent (e.g., a mild oxidizing agent, to be determined)
-
Reaction Buffer (e.g., 100 mM borate buffer, pH 9.0)
-
Quenching solution (e.g., 1 M glycine)
-
Analytical tools (Mass Spectrometry, HPLC)
Procedure:
-
Dissolve the target protein in the reaction buffer.
-
Hypothetical Activation Step: Add an activating reagent to the protein solution to increase the reactivity of the arginine guanidinium group. The nature of this reagent would need to be determined experimentally.
-
Add this compound to the reaction mixture. The optimal concentration would need to be determined through titration experiments.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Remove excess reagents via dialysis or size-exclusion chromatography.
-
Analyze the protein sample using mass spectrometry to assess for any mass shift corresponding to the addition of the aminoacetamidine group.
Visualizations
Caption: General experimental workflow for labeling arginine residues in proteins.
References
- 1. We reported the first arginine selective crosslinker and published on Nature Communications | THE LEI GROUP [chem.pku.edu.cn]
- 2. benchchem.com [benchchem.com]
- 3. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers | THE LEI GROUP [chem.pku.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Aminoacetamidine Dihydrobromide in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a hypothetical application of 2-Aminoacetamidine Dihydrobromide in the study of protein-protein interactions. This compound is not widely documented for this specific purpose in scientific literature. The proposed methodologies are based on the known chemical properties of its functional groups and principles of protein chemistry. Researchers should exercise caution and perform thorough validation experiments.
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them critical targets for both basic research and therapeutic development. The study of these interactions often requires chemical tools that can capture transient interactions or map binding interfaces. This compound is a small molecule containing a primary amine and an amidine functional group. While its primary applications have been in organic synthesis and as a muscarinic M1 receptor partial agonist, its structure suggests potential utility in protein chemistry.[1][2] This document outlines a hypothetical application of this compound as a protein modification agent to facilitate the study of PPIs.
The core concept involves the chemical modification of a protein of interest ("bait") with this compound to introduce a reactive amidine moiety. This modification can then be leveraged in subsequent experiments, such as chemical cross-linking, to identify interacting "prey" proteins.
Principle of Application: Amidine-Based Protein Modification
The primary amine of this compound can be covalently attached to acidic residues (aspartate, glutamate) or the C-terminus of a bait protein using carbodiimide-mediated coupling chemistry, such as that employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a stable amide bond, leaving the acetamidine (B91507) group available for further reactions.
The amidine group itself is not typically used for direct cross-linking to other proteins. However, it can be chemically activated or serve as a recognition motif for a secondary, bifunctional cross-linking agent. This two-step strategy allows for controlled and specific cross-linking between the modified bait protein and its interacting partners.
Hypothetical Signaling Pathway Investigation
A potential application of this methodology is in the study of signaling pathways where the interaction of a key protein with its downstream effectors is of interest. For example, consider a kinase ("Kinase-X") that interacts with a substrate ("Substrate-Y"). By modifying Kinase-X with this compound and subsequently cross-linking it to its binding partners within a cell lysate, one could identify Substrate-Y and other interacting proteins.
Caption: Hypothetical signaling pathway involving Kinase-X and Substrate-Y.
Experimental Workflow
The overall experimental workflow for using this compound to study PPIs can be broken down into three main stages:
-
Protein Modification: Covalent attachment of this compound to the bait protein.
-
Cross-Linking: Formation of a covalent bond between the modified bait protein and its interacting prey protein(s).
-
Analysis: Identification of the cross-linked protein complexes, typically by mass spectrometry.
Caption: Overall experimental workflow.
Detailed Experimental Protocols
Protocol 1: Modification of a Bait Protein with this compound
This protocol describes the covalent attachment of this compound to a purified bait protein.
Materials:
-
Purified bait protein (1-5 mg/mL in a suitable buffer, e.g., MES or HEPES, pH 6.0)
-
This compound (MW: 234.92 g/mol )
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, to enhance efficiency)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or desalting column for buffer exchange
Procedure:
-
Buffer Exchange: Ensure the purified bait protein is in an amine-free buffer (e.g., MES or HEPES). If necessary, perform buffer exchange using dialysis or a desalting column.
-
Reagent Preparation:
-
Prepare a 100 mM solution of this compound in Activation Buffer.
-
Prepare a 100 mM solution of EDC in Activation Buffer immediately before use.
-
(Optional) Prepare a 100 mM solution of NHS in Activation Buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the bait protein to a final concentration of 1 mg/mL.
-
Add this compound to a final concentration of 10 mM.
-
(Optional) Add NHS to a final concentration of 5 mM.
-
Initiate the reaction by adding EDC to a final concentration of 10 mM.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) or by using a desalting column.
-
Verification: Confirm the modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by observing a mass shift corresponding to the addition of the aminoacetamidine group.
Protocol 2: Cross-Linking of Modified Bait Protein to Interacting Partners
This protocol outlines the use of a heterobifunctional cross-linker to capture interactions between the amidine-modified bait protein and its binding partners.
Materials:
-
Amidine-modified bait protein (from Protocol 1)
-
Cell lysate or purified potential interacting proteins ("prey")
-
Heterobifunctional cross-linker (e.g., one that reacts with amidines and another functional group like amines or sulfhydryls)
-
Cross-linking Buffer: PBS, pH 7.4
-
Quenching solution for the chosen cross-linker
-
SDS-PAGE reagents
-
Western blotting or mass spectrometry reagents for analysis
Procedure:
-
Incubation of Bait and Prey: Mix the amidine-modified bait protein with the cell lysate or purified prey proteins in Cross-linking Buffer. Allow the proteins to interact for 1 hour at 4°C with gentle rotation.
-
Cross-linking Reaction: Add the heterobifunctional cross-linker to the protein mixture according to the manufacturer's instructions. Incubate for the recommended time and temperature.
-
Quenching: Stop the cross-linking reaction by adding the appropriate quenching solution.
-
Analysis by SDS-PAGE:
-
Denature the samples by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins on an SDS-PAGE gel.
-
Visualize the cross-linked complexes by Coomassie staining or silver staining. A high-molecular-weight band corresponding to the bait-prey complex should be observed.
-
-
Identification of Interacting Proteins:
-
Western Blotting: If the identity of the prey protein is suspected, perform a Western blot using an antibody against the prey protein.
-
Mass Spectrometry: Excise the high-molecular-weight band from the gel, perform in-gel digestion (e.g., with trypsin), and identify the proteins by LC-MS/MS.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clarity.
Table 1: Mass Spectrometry Analysis of Bait Protein Modification
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Modification Efficiency (%) |
| Unmodified Bait | 50,000 | 50,002 | - | - |
| Modified Bait | 50,074 | 50,076 | +74 | >90 |
Table 2: Identification of Cross-Linked Proteins by Mass Spectrometry
| Gel Band | Identified Proteins | Mascot Score | Sequence Coverage (%) |
| Band 1 (High MW) | Bait Protein | 1500 | 85 |
| Prey Protein 1 | 850 | 60 | |
| Prey Protein 2 | 400 | 35 |
Logical Relationship of the Proposed Chemistry
The proposed application relies on a logical sequence of chemical reactions to achieve the desired outcome of identifying protein-protein interactions.
Caption: Logical flow of the proposed application.
Conclusion
References
Experimental Guide for 2-Aminoacetamidine Dihydrobromide: A Generalized Approach for a Novel Compound
Disclaimer
Introduction
2-Aminoacetamidine dihydrobromide is a small organic molecule featuring a guanidine (B92328) group, a privileged scaffold in medicinal chemistry.[1][2] Compounds containing this functional group are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The positively charged guanidinium (B1211019) group can facilitate interactions with various biological targets, such as DNA, RNA, and proteins, often through hydrogen bonding and electrostatic interactions.
This guide will outline potential applications for this compound, provide generalized protocols for preliminary screening, and illustrate hypothetical signaling pathways and experimental workflows.
Physicochemical Properties and Safety Information
A summary of the basic properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂H₉Br₂N₃ | PubChem |
| Molecular Weight | 234.92 g/mol | PubChem |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in water | Inferred from structure |
Safety Precautions: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Potential Applications and Biological Activities
Based on the activities of other guanidine-containing compounds, this compound could be investigated for the following applications:
-
Antimicrobial Agent: Guanidine derivatives have been shown to possess antibacterial and antifungal properties.[1]
-
Anticancer Agent: Many guanidine-containing compounds exhibit cytotoxicity against various cancer cell lines.[1][2]
-
Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, allowing it to interact with the active sites of various enzymes.
Generalized Experimental Protocols
The following are generalized protocols for the initial screening of this compound for potential biological activities.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
This compound
-
Bacterial or fungal strains of interest (e.g., E. coli, S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a microbial inoculum and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include positive (microbes in broth without the compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and can be used to assess the cytotoxic potential of a compound against cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations: Logical Workflows and Hypothetical Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a general experimental workflow for screening a novel compound and a hypothetical signaling pathway that could be modulated by a guanidine-containing compound.
Caption: General workflow for drug discovery and development.
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Conclusion
While specific experimental data for this compound is currently lacking, its chemical structure suggests potential for a range of biological activities. The generalized protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and other novel guanidine-containing compounds. All proposed experiments require careful optimization and validation.
References
Application of 2-Aminoacetamidine Dihydrobromide in Enzyme Kinetics Studies Currently Not Documented in Publicly Available Research
Initial investigations into the application of 2-aminoacetamidine dihydrobromide for studying enzyme kinetics have revealed a significant lack of specific, publicly available data. Comprehensive searches of scientific literature and databases did not yield any established protocols or application notes detailing the use of this particular compound as a modulator or inhibitor of specific enzymes.
While the principles of enzyme kinetics and methodologies for assessing enzyme inhibition are well-established, the role and specific applications of this compound in this context remain undocumented in the accessible scientific domain. General protocols for enzyme assays, including the determination of kinetic parameters like IC50 and Ki values, are widely available but are not specific to this compound.
Researchers and drug development professionals interested in the potential enzymatic interactions of this compound would need to undertake initial screening and characterization studies. Such investigations would involve:
-
Target Identification: Screening a panel of enzymes to identify any potential inhibitory or activating effects of the compound.
-
Kinetic Analysis: For any identified interactions, detailed kinetic studies would be necessary to determine the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) and to quantify its potency (e.g., Ki, IC50).
At present, due to the absence of specific data, detailed application notes, protocols, and quantitative data tables for this compound in enzyme kinetics cannot be provided. The scientific community awaits future research to elucidate the potential biochemical and pharmacological properties of this compound.
Unraveling the Role of 2-Aminoacetamidine Dihydrobromide: A Correction to its Application in Protein Science
Extensive research indicates that 2-Aminoacetamidine dihydrobromide is not utilized for site-specific protein modification . While the quest for precise protein engineering tools is a significant endeavor in life sciences, this particular chemical's applications lie elsewhere. This document serves to clarify the functions of this compound and to provide relevant context on established methods for the site-specific modification of proteins, a topic of considerable interest to researchers, scientists, and drug development professionals.
Our investigation reveals that this compound is primarily recognized for two distinct roles:
-
A Muscarinic M1 Receptor Partial Agonist: It has been studied for its potential therapeutic applications in addressing neurological and cognitive disorders due to its selective action on the M1 receptor subtype, which could lead to drugs with fewer side effects than traditional muscarinic agonists.[1]
-
A Synthetic Intermediate in Organic Chemistry: The compound serves as a building block in the synthesis of various organic molecules, including derivatives of pyrazine, which may be further developed into pharmaceuticals or other specialty chemicals.[1][2]
Given the absence of evidence supporting its use in bioconjugation, this document will pivot to address the broader interest in site-specific protein modification by outlining established techniques that target specific amino acid residues.
General Strategies for Site-Specific Protein Modification
Site-specific modification of proteins is a powerful tool for understanding protein function, developing new therapeutics, and creating novel biomaterials. The primary goal is to attach a molecule of interest (e.g., a drug, a fluorescent probe, or a polyethylene (B3416737) glycol chain) to a specific amino acid residue within a protein sequence. The most commonly targeted residues are cysteine and lysine (B10760008) due to their unique reactivity. However, methods for modifying other residues, such as arginine, are also being actively developed.
Modification of Lysine Residues
Lysine residues, with their primary amine in the side chain, are abundant and often located on the protein surface, making them accessible for modification. A common strategy for achieving site-selectivity for a specific lysine residue is to exploit differences in the local microenvironment, which can alter the reactivity of a particular lysine's amine group.
A widely used method for lysine modification is guanidinylation , which converts the primary amine of a lysine side chain into a homoarginine group. This modification can be useful in proteomics research, particularly in mass spectrometry analysis, as it can enhance the signal and increase sequence coverage of tryptic peptides.[3] Reagents like O-methylisourea are employed for this purpose.[3]
Modification of Arginine Residues
Arginine, with its guanidinium (B1211019) group, is another important target for site-specific modification. The development of methods to selectively modify arginine is of great interest for studying protein function and for the development of novel bioconjugates.
One approach involves the use of reagents that can specifically react with the guanidino group of arginine under mild conditions. For instance, ninhydrin (B49086) has been shown to modify arginine residues in proteins.[4][5] To achieve specificity for arginine, other reactive groups in the protein, such as the amino groups of lysine, can be reversibly blocked.[4][5] More recent advancements have focused on the chemical carbonylation of arginine residues, which introduces a reactive aldehyde group, offering a powerful tool for creating novel protein modifications.[6]
Experimental Workflow: Conceptual Overview of Site-Specific Protein Modification
The following diagram illustrates a generalized workflow for the site-specific modification of a target protein. This process typically involves identifying the target residue, selecting an appropriate modification reagent, performing the conjugation reaction, and purifying the modified protein.
References
- 1. Cas 69816-37-1,this compound | lookchem [lookchem.com]
- 2. This compound | 69816-37-1 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Specific modification of arginine residues in proteins with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Aminoacetamidine Dihydrobromide Synthesis
Welcome to the technical support center for the synthesis of 2-Aminoacetamidine dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and direct method involves the guanidinylation of an aminoacetonitrile (B1212223) salt followed by reduction of the nitrile group. However, a frequently employed strategy for analogous compounds is the reaction of a suitable amino precursor with a guanidinylating agent. A plausible route starts from a protected aminoacetamide, followed by guanidinylation and deprotection.
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors. Incomplete reaction is a primary suspect, which can be caused by suboptimal temperature, insufficient reaction time, or poor quality of reagents. Another common issue is the formation of side products due to the high reactivity of the reagents. Finally, product loss during the workup and purification steps, especially given the polar nature of the product, can significantly reduce the final yield.
Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the potential impurities?
Common impurities can include unreacted starting materials, such as the initial amine precursor or the guanidinylating reagent. Side reactions can also lead to byproducts. For instance, if using a protected amino starting material, incomplete deprotection will result in a protected version of the final product. Over-reaction or reaction at multiple sites, if possible, can also generate impurities.
Q4: How can I effectively purify the final product, this compound?
Given that this compound is a polar, salt-like compound, purification can be challenging. Recrystallization from a suitable solvent system is often the most effective method. A mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol (B145695) or methanol) and a less polar anti-solvent (like isopropanol (B130326) or diethyl ether) to induce precipitation upon cooling is a common strategy. Column chromatography on silica (B1680970) gel is generally not suitable for such polar compounds.
Q5: What are the recommended storage conditions for this compound?
This compound is typically a pale yellow crystalline solid.[1][2] It is recommended to store it in a cool, dry place. For long-term storage, keeping it at -20°C in a freezer is advisable.[1][3] It should be stored under an inert atmosphere if possible to prevent degradation from moisture and atmospheric components.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Poor quality of reagents: Starting materials or reagents may have degraded. | - Ensure all starting materials are pure and dry. - Use freshly opened or properly stored reagents. |
| Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | - Experiment with a range of temperatures to find the optimal condition. - Monitor the reaction progress by TLC or another analytical method. | |
| Incorrect stoichiometry: The ratio of reactants may not be optimal. | - Systematically vary the stoichiometry of the reactants, especially the guanidinylating agent. | |
| Presence of Multiple Impurities | Side reactions: The guanidinylating agent may react with other functional groups or multiple times. | - Use a protected starting material to avoid reaction at undesired sites. - Control the reaction temperature and addition rate of reagents to minimize side reactions. |
| Incomplete reaction: Unreacted starting materials are present in the final product. | - Increase the reaction time or temperature. - Ensure efficient mixing of the reaction mixture. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent: The product may be lost during the aqueous workup. | - Minimize the volume of water used during the workup. - Back-extract the aqueous layer with a suitable organic solvent if possible. - Consider using a salt-out procedure. |
| Product does not precipitate or crystallize: The product may be too soluble in the purification solvent. | - Try different solvent/anti-solvent systems for recrystallization. - Cool the solution to a lower temperature to induce crystallization. - Use a seed crystal to initiate crystallization. |
Experimental Protocol: Synthesis of this compound (Hypothetical)
This protocol is a generalized procedure based on common synthetic methods for similar compounds and should be optimized for specific laboratory conditions.
Step 1: Guanidinylation of a Protected Amino Precursor
-
To a solution of N-Boc-aminoacetamide (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile), add a guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected product.
Step 2: Deprotection
-
Dissolve the crude protected product in a suitable solvent (e.g., dichloromethane (B109758) or dioxane).
-
Add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
Step 3: Salt Formation and Purification
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hydrobromic acid (48% in water) dropwise until the pH is acidic.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Quantitative Data Summary
The following table provides a summary of key reaction parameters that can be optimized for the synthesis of this compound.
| Parameter | Typical Range | Remarks |
| Temperature (°C) | 0 - 80 | Lower temperatures may be required for sensitive substrates, while higher temperatures can accelerate the reaction. |
| Reaction Time (h) | 2 - 48 | Monitor by TLC to determine the optimal reaction time. |
| Stoichiometry (Guanidinylating Agent) | 1.0 - 1.5 eq | An excess of the guanidinylating agent can drive the reaction to completion but may lead to more impurities. |
| Base (eq) | 1.0 - 3.0 eq | The amount and type of base can significantly influence the reaction rate and side product formation. |
| Concentration (M) | 0.1 - 1.0 | Higher concentrations can increase the reaction rate but may also lead to solubility issues or side reactions. |
Visualizing the Workflow and Logic
Synthetic Pathway
References
Troubleshooting 2-Aminoacetamidine dihydrobromide protein labeling
Technical Support Center: Protein Labeling
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester protein labeling?
The optimal pH for reacting NHS esters with primary amines (the N-terminus and lysine (B10760008) residues) is between 8.3 and 8.5.[1][2][3] This pH range ensures that the primary amines are sufficiently deprotonated and nucleophilic to react with the ester, while minimizing the competing hydrolysis reaction of the NHS ester itself.[2][4] At lower pH values, the amines are protonated and less reactive, and at higher pH values, the rate of NHS ester hydrolysis increases significantly, reducing labeling efficiency.[1][4] For proteins that are sensitive to higher pH, a pH of 7.2-7.4 can be used, but this will necessitate a longer incubation time.[5]
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
It is critical to use buffers that are free of primary amines.[6]
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices when adjusted to the optimal pH range of 7.2 to 8.5.[6][7] A 0.1 M sodium bicarbonate solution is commonly used.[1][2]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided.[2] These buffers will compete with the protein's primary amines for reaction with the NHS ester, which will significantly lower the labeling efficiency.[2] If your protein is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is required before labeling.[2]
Q3: How should I properly store and handle NHS ester reagents?
NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C.[2] To prevent condensation, it is crucial to allow the reagent vial to equilibrate to room temperature before opening.[2][8] For water-insoluble NHS esters, stock solutions should be prepared in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][6] It is best to prepare fresh solutions for each experiment.[2]
Q4: What is the primary competing reaction that reduces labeling efficiency?
The main side reaction that competes with the desired protein labeling is the hydrolysis of the NHS ester by water.[2][7] This reaction creates an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), decreasing the amount of active ester available to react with the protein.[2] The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[2][4][7]
Q5: My protein is precipitating after the addition of the labeling reagent. What can I do to prevent this?
Protein precipitation can occur for several reasons, including an excessive degree of labeling which can lead to large, insoluble aggregates.[9] The addition of a reagent dissolved in an organic solvent like DMSO can also cause precipitation if the final solvent concentration is too high (typically should not exceed 10%).[9][10] Altering the protein's charge by neutralizing lysine residues can also affect its solubility.[9] To mitigate this, you can try reducing the molar excess of the crosslinker or shortening the reaction time.[9] Using a crosslinker with a more hydrophilic spacer arm, such as one containing polyethylene (B3416737) glycol (PEG), can also improve the solubility of the conjugate.[9]
Troubleshooting Guide: Low Labeling Efficiency
Low or no labeling efficiency is one of the most common problems encountered during protein labeling experiments.[2] Use the following guide to diagnose and resolve the issue.
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 8.3-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2] |
| Presence of Competing Amines | Ensure the protein solution is free from amine-containing buffers (e.g., Tris, glycine) and other substances with primary amines. If necessary, perform a buffer exchange via dialysis or gel filtration.[2] |
| Inactive NHS Ester | NHS esters are moisture-sensitive. Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Use high-quality, anhydrous DMSO or DMF to prepare fresh stock solutions immediately before each use.[2] |
| Low Protein Concentration | The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 1-2 mg/mL can lead to significantly reduced labeling efficiency. If possible, concentrate the protein solution before labeling. A concentration of 2.5 mg/mL or higher is recommended.[2][11] |
| Inappropriate Dye-to-Protein Molar Ratio | An insufficient molar excess of the NHS ester will result in a low degree of labeling (DOL). A common starting point for mono-labeling is an 8- to 20-fold molar excess of the dye over the protein. This ratio may need to be optimized for your specific protein and desired DOL.[2] |
| Poor Solubility of NHS Ester | Some NHS esters are hydrophobic and may not fully dissolve in the aqueous reaction buffer. Ensure the NHS ester is completely dissolved in an appropriate organic solvent (anhydrous DMSO or DMF) before adding it to the protein solution. The final concentration of the organic solvent in the reaction mixture should typically be less than 10%.[2][10] |
| Inappropriate Reaction Time/Temperature | Labeling is typically performed for 1-4 hours at room temperature or overnight at 4°C.[1][2] If labeling efficiency is low, consider extending the incubation time, especially if the reaction is carried out at a lower temperature or a suboptimal pH.[2][12] |
| Low Number of Available Primary Amines | The labeling reaction targets the N-terminus and lysine residues. If your protein has a low number of accessible primary amines, the labeling efficiency will be inherently low. Consider alternative labeling chemistries that target other functional groups.[2] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with an NHS ester. Optimization may be required for your specific protein and label.
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Labeling Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[2]
-
While gently stirring the protein solution, add the NHS ester stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][13] Protect from light if the label is fluorescent.
-
-
Quench the Reaction (Optional):
-
Purify the Labeled Protein:
Visualizations
NHS Ester Labeling Workflow
Caption: General workflow for protein labeling with NHS esters.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low labeling efficiency.
pH-Dependent Reaction Pathways of NHS Esters
Caption: Effect of pH on NHS ester reaction pathways.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: 2-Aminoacetamidine Dihydrobromide Protein Adducts
Welcome to the technical support center for 2-Aminoacetamidine Dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound for protein modification.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in protein chemistry?
A1: this compound is primarily used for the chemical modification of proteins, specifically for the conversion of primary amines, such as the ε-amino group of lysine (B10760008) residues, into guanidinium (B1211019) groups. This process, known as guanidination, results in the conversion of lysine to homoarginine, an analog of arginine.
Q2: Why would I want to convert lysine residues to homoarginine?
A2: The conversion of lysine to homoarginine can offer several advantages in protein research:
-
Enhanced Stability: The guanidinium group of homoarginine has a higher pKa and can form more stable ionic interactions compared to the primary amine of lysine, which can contribute to increased protein stability.[1][2][3]
-
Improved Mass Spectrometry Analysis: Guanidination can increase the ionization efficiency of peptides in mass spectrometry, leading to improved detection and sequence coverage.[4]
-
Probing Structure and Function: Modifying lysine residues can help in studying their role in protein structure, enzyme activity, and protein-protein interactions.[5]
Q3: What are the potential side reactions when using this compound?
A3: While 2-aminoacetamidine is relatively specific for primary amines, potential side reactions can occur. These may include modification of the N-terminal α-amino group of the protein. Under certain conditions, other nucleophilic amino acid side chains could potentially react, though this is less common. It is important to optimize reaction conditions to minimize side products.
Q4: How can I confirm that my protein has been successfully modified?
A4: Successful modification can be confirmed using several techniques:
-
Mass Spectrometry: A successful guanidination will result in a mass increase of 42.02 Da for each modified lysine residue.[6] Tandem mass spectrometry (MS/MS) can be used to identify the specific sites of modification.
-
Amino Acid Analysis: Hydrolysis of the modified protein followed by amino acid analysis can quantify the conversion of lysine to homoarginine.
-
Activity Assays: If the modification is expected to alter the protein's function, a relevant activity assay can provide indirect evidence of modification.
Troubleshooting Guide
This guide addresses common issues encountered during protein modification with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Modification | Incorrect pH: The guanidination reaction is pH-dependent, with optimal reactivity typically occurring under basic conditions (pH 9-11) to ensure the lysine ε-amino group is deprotonated and nucleophilic.[6] | Ensure the reaction buffer is at the optimal pH. A buffer such as sodium borate (B1201080) or sodium carbonate is recommended. Avoid buffers containing primary amines (e.g., Tris). |
| Reagent Instability: this compound solutions may degrade over time. | Prepare fresh reagent solutions before each experiment. | |
| Insufficient Reagent Concentration: The molar excess of the guanidinating reagent may be too low. | Optimize the molar ratio of 2-aminoacetamidine to protein. A 10 to 100-fold molar excess is a good starting point. | |
| Steric Hindrance: The target lysine residue may be buried within the protein structure and inaccessible to the reagent. | Consider performing the reaction under partially denaturing conditions (e.g., with low concentrations of urea (B33335) or guanidinium chloride) to increase accessibility.[7] However, be mindful that this may affect protein function. | |
| Protein Precipitation | Change in Protein Properties: Modification of lysine residues alters the protein's surface charge and hydrophobicity, which can lead to aggregation and precipitation. | Optimize the reaction buffer by including additives such as arginine or glycerol (B35011) to improve protein solubility. Perform the reaction at a lower protein concentration. |
| Incomplete Modification | Suboptimal Reaction Time or Temperature: The reaction may not have proceeded to completion. | Increase the incubation time or temperature. Typical conditions range from a few hours to overnight at room temperature or 37°C.[6] Optimization may be required for your specific protein. |
| Unexpected Side Products | Non-specific Reactions: The reagent may be reacting with other nucleophilic groups on the protein. | Re-optimize the reaction pH and reagent concentration. Lowering the pH slightly or reducing the molar excess of the reagent may increase specificity. |
| Difficulty Confirming Modification by MS | Complex Fragmentation Spectra: The presence of homoarginine can alter the fragmentation pattern of peptides in MS/MS analysis. | Familiarize yourself with the characteristic fragmentation of homoarginine-containing peptides. Look for neutral losses from the guanidinium group. The presence of arginine in a peptide can affect its fragmentation pattern, and similar effects can be expected for homoarginine.[8][9] |
| Incomplete Digestion: The conversion of lysine to homoarginine can affect the efficiency of trypsin digestion, which cleaves C-terminal to lysine and arginine. | Consider using an alternative protease, such as Lys-C, which cleaves only at lysine, prior to guanidination, or be prepared for potential missed cleavages by trypsin at the modified sites. |
Experimental Protocols
General Protocol for Protein Guanidination with this compound
This protocol is a starting point and may require optimization for your specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM sodium borate, pH 9.5)
-
This compound
-
Reaction buffer (e.g., 100 mM sodium borate, pH 9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis membrane
Procedure:
-
Protein Preparation: Ensure your protein sample is free of any primary amine-containing buffers (e.g., Tris). If necessary, exchange the buffer to a suitable reaction buffer using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the reaction buffer. A typical stock concentration is 100 mM.
-
Guanidination Reaction: a. Add the desired molar excess of the this compound solution to your protein sample. A 50-fold molar excess is a common starting point. b. Incubate the reaction mixture at room temperature or 37°C for 2-4 hours with gentle mixing.
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any excess 2-aminoacetamidine. Incubate for 30 minutes at room temperature.
-
Removal of Excess Reagents: Remove excess reagent and byproducts by buffer exchange using a desalting column or by dialysis against a suitable storage buffer.
-
Analysis: Analyze the modified protein using mass spectrometry to confirm the mass shift and identify modification sites.
Mass Spectrometry Analysis of Guanidinated Proteins
-
Sample Preparation: After guanidination, the protein can be digested with a suitable protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Search the MS/MS data against a protein sequence database, specifying a variable modification of +42.022 Da on lysine residues.
-
Manually inspect the MS/MS spectra of modified peptides to confirm the presence of characteristic fragment ions. The fragmentation of homoarginine-containing peptides can be complex, but often shows neutral losses corresponding to parts of the guanidinium group.
-
Visualizations
Experimental Workflow for Protein Guanidination
Caption: Workflow for protein modification with this compound.
Troubleshooting Decision Tree for Low Modification Efficiency
Caption: Decision tree for troubleshooting low guanidination efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study on the effect of surface lysine to arginine mutagenesis on protein stability and structure using green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substitution of lysine for arginine at position 42 of human transforming growth factor-alpha eliminates biological activity without changing internal disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 8. wp.pongor2.itk.ppke.hu [wp.pongor2.itk.ppke.hu]
- 9. Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Aminoacetamidine Dihydrobromide in Protein Modification
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Aminoacetamidine dihydrobromide for the chemical modification of proteins. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in protein science?
This compound is predominantly used for the guanidinylation of primary amino groups in proteins. The main target for this modification is the ε-amino group of lysine (B10760008) residues, which are converted to homoarginine. This conversion is valuable in proteomics, as it can alter the fragmentation patterns of peptides in mass spectrometry, often leading to improved protein identification.
Q2: What are the potential side reactions associated with this compound?
While the primary reaction is with lysine residues, other nucleophilic amino acid side chains can also react, particularly if the reaction conditions are not optimized. Potential side reactions include:
-
N-terminal Modification: The α-amino group at the N-terminus of a protein can undergo guanidinylation in the same manner as the lysine side chain.
-
Modification of Cysteine: The thiol group of cysteine is highly nucleophilic and may react with 2-Aminoacetamidine, leading to an undesired modification.
-
Modification of Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues are also nucleophilic and can be potential sites for side reactions, especially at elevated pH.
-
Modification of Aspartate and Glutamate (B1630785): The carboxylic acid side chains of aspartate and glutamate are generally unreactive towards 2-Aminoacetamidine under the typically basic conditions used for guanidinylation.
Q3: How can I confirm successful modification and detect any side products?
A multi-faceted analytical approach is recommended for the comprehensive characterization of the modified protein:
-
Mass Spectrometry (MS): This is the most definitive method. A mass increase of 42.02 Da for each guanidinyl group added can be detected on the intact protein or on peptides after proteolytic digestion. Tandem mass spectrometry (MS/MS) can identify the specific sites of modification.
-
High-Performance Liquid Chromatography (HPLC): Techniques such as reversed-phase HPLC can separate the modified protein from the unmodified form and other potential byproducts, allowing for purification and assessment of reaction completion.
-
Western Blotting: If an antibody specific for homoarginine is available, Western blotting can be a useful tool to confirm the presence of the modification.
Troubleshooting Guides
Problem: Incomplete or Low-Yield Guanidinylation
Symptoms:
-
Mass spectrometry analysis reveals a significant population of unmodified or partially modified protein.
-
The expected change in the protein's properties or activity is not observed.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction pH | The guanidinylation reaction is highly pH-dependent. The ε-amino group of lysine needs to be deprotonated to be nucleophilic. Ensure the reaction buffer pH is maintained between 9.0 and 11.0. |
| Insufficient Reagent | The molar excess of this compound may be too low to drive the reaction to completion. Incrementally increase the molar excess of the reagent (e.g., from a 50-fold to a 100-fold excess over primary amines). |
| Inadequate Reaction Time | The reaction may require more time to reach completion. Extend the incubation period and monitor the progress at different time points using mass spectrometry. |
| Inaccessible Lysine Residues | Lysine residues buried within the three-dimensional structure of the protein may not be accessible to the reagent. For analytical purposes, the reaction can be performed under denaturing conditions (e.g., with urea) to expose these residues. Note that this will result in the loss of the protein's native structure and function. |
Problem: Observation of Unexpected Side Products
Symptoms:
-
Mass spectrometry data indicates mass additions that are inconsistent with guanidinylation.
-
The protein sample shows signs of aggregation or precipitation after the reaction.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Reaction with Non-Target Amino Acids | Side reactions with cysteine, tyrosine, serine, or threonine may be occurring. To mitigate this, optimize the reaction conditions: - Lower the pH to the lower end of the effective range (e.g., pH 9.0) to increase the selectivity for the more nucleophilic lysine side chains. - Reduce the molar excess of this compound. - Decrease the reaction time. |
| Protein Instability | The high pH of the reaction buffer may be causing the protein to denature, leading to aggregation or precipitation. - Confirm the stability of your protein at the intended reaction pH. - If possible, add stabilizing agents to the buffer that do not interfere with the reaction. - Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Experimental Protocols
Protocol for Guanidinylation of a Protein
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 50 mM sodium carbonate, with a pH between 9.0 and 11.0.
-
Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Solution: Freshly prepare a stock solution of this compound in the reaction buffer.
-
Reaction Initiation: Add the this compound solution to the protein solution to achieve the desired molar excess over the total number of primary amines (lysine residues and the N-terminus).
-
Incubation: Incubate the mixture for 2-4 hours at room temperature or 37°C with gentle mixing.
-
Reaction Termination: The reaction can be quenched by adding a high concentration of a primary amine-containing buffer, such as Tris, to a final concentration of 50 mM.
-
Purification: Remove excess reagent and byproducts by performing dialysis or size-exclusion chromatography against a suitable storage buffer (e.g., PBS).
-
Analysis: Characterize the extent of modification and the presence of any side products using mass spectrometry and HPLC.
Protocol for Mass Spectrometric Analysis of Guanidinylated Proteins
-
Intact Mass Analysis: Desalt the modified protein sample and analyze it by electrospray ionization mass spectrometry (ESI-MS) to determine the overall mass increase.
-
Peptide Mapping Analysis: a. Denature the modified protein (e.g., with 8 M urea). b. Reduce the disulfide bonds with dithiothreitol (B142953) (DTT). c. Alkylate the free cysteines with iodoacetamide. d. Digest the protein into peptides using a protease such as trypsin. e. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). f. Utilize proteomics software to search the MS/MS data against the protein sequence, specifying guanidinylation of lysine (+42.02 Da) and other potential modifications as variable modifications to identify the sites of reaction.
Visualizations
Caption: A streamlined workflow for the guanidinylation of proteins.
Caption: A logical flowchart for troubleshooting protein guanidinylation experiments.
Improving the efficiency of 2-Aminoacetamidine dihydrobromide labeling
Technical Support Center: Improving Labeling Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments. The following information is based on general principles of protein labeling, with a focus on reagents that target primary amines.
Troubleshooting Guide
Low labeling efficiency, protein precipitation, and loss of biological activity are common issues encountered during protein labeling. This guide provides a systematic approach to identifying and resolving these problems.
Problem 1: Low or No Labeling Efficiency
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Key Considerations |
| Incorrect Buffer pH | Ensure the reaction buffer pH is within the optimal range for your labeling reagent. For many amine-reactive dyes, a pH of 8.3-8.5 is ideal. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high can lead to hydrolysis of the labeling reagent.[1] | Verify the pH of your buffer immediately before starting the reaction. |
| Presence of Competing Amines | The protein solution must be free from amine-containing buffers (e.g., Tris, glycine) and other molecules with primary amines (e.g., ammonium (B1175870) salts).[1] If present, perform a buffer exchange using dialysis or gel filtration into a compatible buffer like phosphate-buffered saline (PBS) or sodium bicarbonate.[1] | Ensure all solutions and reagents are free from contaminating amines. |
| Low Protein Concentration | The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 1-2 mg/mL can lead to significantly reduced labeling efficiency.[1] If possible, concentrate the protein to 2.5 mg/mL or higher.[1] | Higher protein concentrations generally lead to better labeling outcomes. |
| Inactive Labeling Reagent | Many labeling reagents are sensitive to moisture and should be stored in a desiccated environment at -20°C or -80°C.[1][2] Allow the reagent to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1][2] | Avoid repeated freeze-thaw cycles of the labeling reagent. |
| Insufficient Molar Excess of Labeling Reagent | A common starting point is an 8- to 20-fold molar excess of the labeling reagent to the protein.[1] This ratio may need to be optimized depending on the specific protein and the desired degree of labeling. | Start with a moderate excess and titrate up or down as needed based on the results. |
| Suboptimal Reaction Time and Temperature | Labeling is typically performed for 1-4 hours at room temperature or overnight at 4°C.[1] If labeling efficiency is low, consider extending the incubation time, especially if the reaction is performed at a lower temperature or suboptimal pH.[1] | Monitor the reaction at different time points to determine the optimal incubation period. |
Problem 2: Protein Precipitation or Aggregation During/After Labeling
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Key Considerations |
| Over-labeling | A high degree of labeling can alter the protein's isoelectric point and solubility, leading to aggregation.[3][4] Reduce the molar excess of the labeling reagent in the reaction.[3] | Aim for a lower degree of labeling (DOL) to maintain protein solubility. |
| Hydrophobicity of the Label | Some labels are hydrophobic and can cause the protein to aggregate, especially at high labeling densities.[3] Minimize the amount of organic solvent (e.g., DMSO, DMF) used to dissolve the label to less than 10% of the total reaction volume.[1][3] Consider performing the reaction at a lower temperature (e.g., 4°C).[3] | Test the solubility of your protein in the final reaction buffer, including the solvent used for the label. |
| Protein Instability | The protein itself may be unstable under the labeling conditions (e.g., pH, temperature). | Ensure the chosen reaction conditions are compatible with the stability of your protein. |
Problem 3: Loss of Protein Biological Activity
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Key Considerations |
| Labeling at or Near the Active Site | The labeling reagent may react with critical residues in the protein's active site or binding interface, leading to a loss of function.[4] | Reduce the molar excess of the labeling reagent to decrease the overall degree of labeling.[3] If the problem persists, consider an alternative labeling chemistry that targets different functional groups (e.g., thiol-reactive dyes for cysteine residues).[1] |
| Conformational Changes | The attachment of a bulky label can induce conformational changes that affect protein activity. | Try using a smaller labeling reagent if available. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling primary amines on a protein?
The optimal pH for reacting labels with primary amines (N-terminus and lysine (B10760008) residues) is typically between 8.3 and 8.5.[1] In this pH range, the primary amines are sufficiently deprotonated to act as effective nucleophiles, while the rate of hydrolysis of the labeling reagent is minimized.[1]
Q2: Which buffers are compatible with amine-reactive labeling?
Compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers, as long as they are adjusted to the optimal pH range.[1] A 0.1 M sodium bicarbonate solution is a commonly used buffer.[1]
Q3: Which buffers should be avoided for amine-reactive labeling?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the protein's primary amines for reaction with the label, significantly reducing labeling efficiency.[1]
Q4: How should I prepare my protein for labeling?
If your protein is in an incompatible buffer, a buffer exchange step is necessary before labeling. This can be achieved through dialysis, desalting columns, or spin filtration.[1][3] The protein solution should be free of any additives that contain primary amines.
Q5: How do I remove unreacted label after the reaction?
It is crucial to remove any free, unreacted label to prevent interference in downstream applications. Common methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Highly effective for separating the larger labeled protein from the smaller, free label molecules.[3]
-
Dialysis / Buffer Exchange: Suitable for removing small molecules but can be time-consuming.[3]
-
Spin Columns: A rapid method for buffer exchange and cleanup for proteins larger than the column's molecular weight cut-off.[3]
Experimental Protocols
General Protocol for Amine-Reactive Labeling
-
Protein Preparation:
-
Labeling Reagent Preparation:
-
Allow the vial of the labeling reagent to equilibrate to room temperature before opening.
-
Prepare a stock solution of the labeling reagent in anhydrous DMSO or DMF.[1] This should be done immediately before use.
-
-
Labeling Reaction:
-
Add the desired molar excess of the labeling reagent to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1] The incubation should be protected from light if the label is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 10-50 mM to consume any remaining reactive label. Incubate for 15-30 minutes.
-
-
Purification of the Labeled Protein:
Visual Guides
Caption: A flowchart for troubleshooting common issues in protein labeling experiments.
Caption: A simplified diagram of the amine-reactive protein labeling pathway.
References
Technical Support Center: Challenges in Protein Guanidination for Proteomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing guanidination reagents, such as 2-Aminoacetamidine dihydrobromide and its functional analogs like O-methylisourea, for proteomics applications.
Troubleshooting Guide
This guide addresses common issues encountered during the guanidination of proteins and peptides for mass spectrometry analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Guanidination Efficiency / Incomplete Reaction | Suboptimal pH. The reaction is pH-dependent and requires the deprotonation of the lysine (B10760008) ε-amino group.[1] | Ensure the reaction pH is between 10 and 11.3 for optimal results with reagents like O-methylisourea.[1] |
| Insufficient reagent concentration or reaction time. | Increase the molar excess of the guanidinating reagent and/or extend the incubation time. Optimization may be required for specific proteins. | |
| Interfering substances in the sample buffer. | Buffers containing primary amines (e.g., Tris) can compete with the target lysine residues. Use non-amine-containing buffers like phosphate (B84403) or HEPES, or perform a buffer exchange prior to the reaction.[2] | |
| Unexpected Mass Shifts or Side Reactions | Reaction with N-terminal α-amino groups. Guanidinating reagents are not always specific to the lysine ε-amino group and can react with the N-terminus.[3][4][5][6] | Optimize reaction conditions (pH, reagent concentration) to favor modification of the more basic lysine ε-amino group.[7] Consider protecting the N-terminus if complete specificity is required. |
| Formation of unknown adducts. Certain buffer components can lead to unexpected side reactions. A +57 Da modification has been reported when using a sodium buffer-based approach.[8] | Use an ammonium (B1175870) buffer-based approach for guanidination to avoid this specific side product.[8] | |
| Carbamylation from urea (B33335) decomposition. If urea is used for denaturation, it can decompose into isocyanic acid, which modifies amine groups.[9] | Use fresh urea solutions. If high temperatures are required, consider alternative chaotropes like guanidine (B92328) hydrochloride. Account for potential carbamylation as a variable modification in your mass spectrometry search parameters.[9] | |
| Poor Peptide Identification After Mass Spectrometry | Reduced trypsin cleavage efficiency at homoarginine. Trypsin has been reported to have lower cleavage efficiency at the newly formed homoarginine compared to arginine.[1] | Increase trypsin-to-protein ratio or digestion time. Consider using a different protease in combination with trypsin. |
| Salt interference during MALDI-MS analysis. High salt concentrations from the reaction buffer can suppress the peptide signal.[1] | Desalting the sample using C18 tips or similar chromatography is crucial before MS analysis.[1] A novel O-methylisourea-freebase method has been developed to circumvent the need for desalting.[1] | |
| Peptide adsorption to sample tubes. Peptides can be lost due to adsorption to the surfaces of storage vials.[9] | Use low-adsorption tubes and minimize sample transfer steps.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound or other guanidinating reagents in proteomics?
A1: Guanidinating reagents are used to chemically modify the primary amine of lysine residues, converting them into homoarginine residues.[10] This is primarily done to improve the ionization efficiency of lysine-containing peptides in mass spectrometry, as the guanidinium (B1211019) group of homoarginine is more basic than the ε-amino group of lysine, leading to better signal intensity, particularly in MALDI-MS.[1][3] This modification can result in a 5- to 15-fold increase in the detection of these peptides.[1]
Q2: What are the most critical parameters to control during a guanidination reaction?
A2: The most critical parameter is the reaction pH. For reagents like O-methylisourea, a pH of around 11 is optimal to ensure the target amine groups are deprotonated and available for reaction.[1] Other important factors include the concentration of the guanidinating reagent, reaction temperature, and incubation time.[8]
Q3: Can guanidination reagents react with other amino acids besides lysine?
A3: Yes, side reactions can occur. The most common off-target modification is the guanidination of the N-terminal α-amino group of the protein or peptide.[3][4][5][6] While O-methylisourea is considered specific for the ε-amine of lysine, reaction with the α-amino group has been confirmed by mass spectrometry.[4][5][6] Under certain conditions, other nucleophilic residues might also be modified, though this is less common.
Q4: How does guanidination affect protein digestion with trypsin?
A4: Trypsin cleaves at the C-terminus of lysine and arginine residues. After guanidination, lysine is converted to homoarginine, which is still recognized by trypsin. However, some studies suggest that the cleavage efficiency of trypsin at homoarginine may be lower than at arginine, potentially leading to longer peptides and missed cleavages.[1]
Q5: Is it necessary to desalt the sample after the guanidination reaction?
A5: Yes, for conventional guanidination methods, desalting is a critical step before mass spectrometry analysis, especially for MALDI-TOF MS.[1] The high concentration of salts and reagents from the reaction buffer can interfere with ionization and suppress the peptide signals.[1]
Experimental Protocols
Protocol 1: Guanidination of Tryptic Peptides using O-Methylisourea Hemisulfate
This protocol is adapted from a conventional method for the guanidination of peptides in solution.
Materials:
-
Tryptically digested peptide sample
-
O-Methylisourea hemisulfate solution (e.g., 1.0 M in a mixture of water, acetonitrile, and ammonium hydroxide)[1]
-
Ammonium hydroxide (B78521) (14.8 N)[1]
-
Trifluoroacetic acid (TFA)
-
C18 desalting tips
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Preparation: Resuspend the dried tryptic peptide sample in the O-methylisourea solution. For example, dissolve the peptide pellet in 5 µL of the reagent solution.[1]
-
Reaction Incubation: Incubate the mixture at 65°C for 20-30 minutes.[1][3]
-
Drying: Dry the sample using a vacuum concentrator.[1]
-
Acidification: To stop the reaction, add a sufficient volume of stop solution (e.g., 10% TFA) to acidify the sample.[3]
-
Desalting: Desalt the guanidinated peptides using a C18 tip according to the manufacturer's protocol. This step is crucial to remove excess reagents and salts.[1]
-
Final Preparation: Elute the peptides from the C18 tip and dry them in a vacuum concentrator. The sample is now ready for reconstitution in an appropriate buffer for MS analysis.
Data Presentation
Table 1: Influence of O-Methylisourea (OMIU) to Lysine Ratio and pH on Guanidination Efficiency
This table summarizes the recovery of unreacted lysine and homoarginine after guanidination of free L-lysine under different conditions, demonstrating the impact of pH and reagent concentration.[4][5]
| OMIU to Lysine Ratio | OMIU Solution pH | Unreacted Lysine Recovery (%) | Homoarginine Recovery (%) |
| 1000:1 | 8.6 | 53 | - |
| 1000:1 | 9.0 | - | 61 |
Data adapted from studies on free L-lysine and may vary for peptides and proteins.[4][5]
Visualizations
Guanidination Reaction Workflow
Caption: Workflow for protein guanidination prior to mass spectrometry.
Troubleshooting Logic for Low Guanidination Efficiency
Caption: Decision tree for troubleshooting incomplete guanidination reactions.
References
- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The selectivity of amino acid and peptide amidination with O-methylisourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Guanidination chemistry for qualitative and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing non-specific binding of 2-Aminoacetamidine dihydrobromide
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting non-specific binding of 2-Aminoacetamidine dihydrobromide in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-specific binding?
A1: this compound is a small organic molecule containing a guanidinium (B1211019) group, which is structurally similar to the side chain of the amino acid arginine. This guanidinium group is positively charged at physiological pH and can engage in strong electrostatic interactions and hydrogen bonding. This inherent chemical property leads to a higher propensity for non-specific binding to negatively charged macromolecules such as proteins (particularly at sites rich in acidic residues like aspartate and glutamate) and nucleic acids.
Q2: In which types of experiments is non-specific binding of this compound a common issue?
A2: Non-specific binding of this compound can be a significant concern in a variety of assays, including:
-
Enzyme Inhibition Assays: Where the compound may bind to sites on the enzyme other than the active site, leading to inaccurate measurements of inhibitory activity.
-
Protein-Ligand Binding Assays: Including techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), where non-specific interactions can mask the true binding affinity and kinetics.
-
Cell-Based Assays: The positively charged nature of the molecule can cause it to interact non-specifically with the cell membrane or other cellular components, potentially leading to off-target effects or cytotoxicity.
-
DNA/RNA Binding Studies: The guanidinium group can interact with the phosphate (B84403) backbone of nucleic acids, complicating studies on specific binding interactions.
Q3: What are the primary consequences of non-specific binding in my experiments?
A3: Non-specific binding can lead to several experimental artifacts, including:
-
False positives or false negatives.
-
High background signals.
-
Inaccurate determination of binding affinities (Kd) and kinetic parameters (kon, koff).
-
Misinterpretation of structure-activity relationships (SAR).
Troubleshooting Guides
Issue 1: High Background Signal in an Enzyme-Linked Immunosorbent Assay (ELISA) or Similar Plate-Based Assay
Possible Cause: Non-specific binding of this compound to the plate surface or to blocking proteins.
Troubleshooting Steps:
-
Optimize Blocking Buffer:
-
Increase the concentration of the blocking protein (e.g., Bovine Serum Albumin [BSA] or casein).
-
Test different blocking agents. Casein is sometimes more effective than BSA at preventing non-specific binding of certain compounds.
-
Consider using commercially available, protein-free blocking buffers.
-
-
Add Detergents:
-
Include a non-ionic detergent, such as Tween-20 or Triton X-100 (typically at 0.05-0.1%), in your wash buffers and antibody/compound dilution buffers to disrupt weak, non-specific hydrophobic interactions.
-
-
Adjust Buffer Composition:
-
Increase the ionic strength of your buffers by adding NaCl (e.g., up to 500 mM) to reduce electrostatic interactions.
-
Optimize the pH of the buffers to modulate the charge of interacting molecules.
-
Issue 2: Inconsistent IC50 Values in an Enzyme Inhibition Assay
Possible Cause: Non-specific binding of this compound to the enzyme or other assay components, leading to variable active concentrations.
Troubleshooting Steps:
-
Include BSA in the Assay Buffer: Add a low concentration of BSA (e.g., 0.01-0.1 mg/mL) to the assay buffer. The BSA can act as a "carrier" protein, binding non-specifically to the compound and preventing its non-specific adsorption to assay tubes or plates.
-
Vary Enzyme Concentration: Perform the assay at different enzyme concentrations. If the IC50 value changes with the enzyme concentration, it may indicate stoichiometric, non-specific binding.
-
Control for Non-Specific Inhibition: Run a control experiment with a structurally unrelated enzyme to assess the specificity of the inhibition.
Experimental Protocols
Protocol 1: General Method for Reducing Non-Specific Binding in a Biochemical Assay
-
Buffer Preparation:
-
Prepare a base assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Create a series of modified buffers to test:
-
Increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).
-
Addition of a non-ionic detergent (e.g., 0.05% Tween-20).
-
Addition of a carrier protein (e.g., 0.1 mg/mL BSA).
-
Combinations of the above.
-
-
-
Assay Procedure:
-
Perform your standard assay protocol in parallel using the different buffer conditions.
-
Include a "no-target" control (e.g., all assay components except the protein of interest) to quantify the background signal for each buffer condition.
-
-
Data Analysis:
-
Compare the signal-to-noise ratio for each buffer condition.
-
Select the buffer that provides the lowest background signal without significantly affecting the specific interaction.
-
Protocol 2: Surface Plasmon Resonance (SPR) - Non-Specific Binding Test
-
Surface Preparation:
-
Immobilize your target protein on the sensor chip according to the manufacturer's instructions.
-
Prepare a reference flow cell with no immobilized protein or an irrelevant protein.
-
-
Analyte Injection:
-
Prepare a dilution series of this compound in your running buffer.
-
Inject the different concentrations of the compound over both the target and reference flow cells.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the target flow cell.
-
A significant signal in the reference flow cell indicates non-specific binding to the chip surface.
-
-
Optimization (if non-specific binding is observed):
-
Modify the running buffer by adding blocking agents (e.g., 0.1% BSA) or detergents (e.g., 0.05% Tween-20).
-
Increase the salt concentration of the running buffer.
-
Data Presentation
Table 1: Effect of Buffer Additives on Non-Specific Binding
| Buffer Condition | Background Signal (Arbitrary Units) | Specific Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| Standard Buffer | 1500 | 5000 | 3.3 |
| + 300 mM NaCl | 800 | 4800 | 6.0 |
| + 0.05% Tween-20 | 1000 | 4900 | 4.9 |
| + 0.1 mg/mL BSA | 900 | 4850 | 5.4 |
| + 300 mM NaCl + 0.05% Tween-20 | 500 | 4700 | 9.4 |
Mandatory Visualizations
Caption: Mechanism of non-specific binding of 2-Aminoacetamidine.
Caption: Workflow for troubleshooting non-specific binding.
Technical Support Center: Characterization of Unexpected Adducts from 2-Aminoacetamidine Dihydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected adducts in reactions involving 2-aminoacetamidine dihydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of unexpected adducts observed when using this compound?
A1: Unexpected adducts can arise from several pathways, including reactions with impurities, side reactions with starting materials or solvents, and degradation of the this compound itself. Common classes of unexpected adducts include:
-
Self-condensation products: Dimerization or oligomerization of 2-aminoacetamidine can occur under certain conditions, particularly at elevated temperatures or concentrations.
-
Byproducts from reactions with dicarbonyl compounds: When reacting 2-aminoacetamidine with β-ketoesters or similar dicarbonyl compounds (e.g., in pyrimidine (B1678525) synthesis), side products such as incompletely cyclized intermediates or alternatively cyclized heterocycles can form.
-
Adducts with solvent or impurities: Reactions with residual solvents (e.g., acetone, formaldehyde) or impurities in the starting materials can lead to the formation of unexpected adducts.
-
Hydrolysis products: this compound is susceptible to hydrolysis, which can lead to the formation of 2-aminoacetamide and other degradation products.
Q2: My reaction mixture shows a complex profile on LC-MS, with several unexpected masses. How can I begin to identify these unknown adducts?
A2: A systematic approach is crucial for identifying unknown adducts. Start by considering the masses of all reactants, intermediates, and expected products. Calculate the mass differences between the observed unexpected peaks and the masses of your starting materials. These mass differences can suggest the addition of specific fragments, loss of leaving groups, or the formation of dimers or trimers. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the unexpected ions, which can significantly narrow down the possibilities. Tandem MS (MS/MS) experiments can then be used to fragment the unknown ions and provide structural information.
Q3: How can I minimize the formation of unexpected adducts in my reactions?
A3: Minimizing the formation of unexpected adducts often involves careful control of reaction conditions and purification of starting materials. Key strategies include:
-
Purity of this compound: Ensure the purity of your this compound. If necessary, recrystallize or purify it before use to remove any potential impurities.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reactions with atmospheric components.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, as water can lead to hydrolysis of the amidine.
-
Temperature Control: Maintain strict control over the reaction temperature. Higher temperatures can promote side reactions and degradation.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to the formation of side products.
-
Order of Addition: The order in which you add your reagents can influence the reaction pathway. Experiment with different addition orders to see if it affects the product distribution.
Troubleshooting Guides
Issue 1: Unexpected Peak in Mass Spectrum Corresponding to a Dimer of 2-Aminoacetamidine
Symptoms: An unexpected peak is observed in the mass spectrum with a mass corresponding to the dimer of 2-aminoacetamidine (or its salt form). This may be more prevalent in concentrated solutions or at elevated temperatures.
Possible Causes: 2-aminoacetamidine possesses both nucleophilic (amino group) and electrophilic (amidine carbon) character, which can lead to self-condensation, especially under conditions that favor intermolecular reactions.
Troubleshooting Steps:
-
Confirm the Dimer: Use high-resolution MS to confirm the elemental composition of the unexpected peak. Perform MS/MS fragmentation to see if it produces fragments consistent with the 2-aminoacetamidine monomer.
-
Adjust Reaction Concentration: Lower the concentration of 2-aminoacetamidine in your reaction mixture to favor intramolecular cyclization or reaction with your desired substrate over intermolecular dimerization.
-
Optimize Temperature: Run the reaction at a lower temperature to reduce the rate of the dimerization side reaction.
-
Modify pH: The reactivity of the amino and amidine groups is pH-dependent. Adjusting the pH of the reaction mixture may disfavor the self-condensation pathway.
Issue 2: Formation of an N-Acylguanidine Adduct Instead of the Expected Heterocycle
Symptoms: In a reaction intended to form a pyrimidine or other heterocycle, a stable intermediate is isolated where the acyl group from a β-ketoester has added to the primary amino group of 2-aminoacetamidine, but cyclization has not occurred.
Possible Causes: The nucleophilic primary amine of 2-aminoacetamidine can react with the carbonyl group of the β-ketoester. If the subsequent cyclization step is slow or inhibited, this N-acylguanidine adduct can accumulate.
Troubleshooting Steps:
-
Increase Reaction Temperature or Time: The cyclization step may require more forcing conditions. Cautiously increase the reaction temperature or extend the reaction time while monitoring for the formation of the desired product and any new impurities by TLC or LC-MS.
-
Use a Catalyst: The cyclization step can often be promoted by an acid or base catalyst. The choice of catalyst will depend on the specific reaction mechanism.
-
Change the Solvent: The polarity of the solvent can influence the rate of both the initial addition and the subsequent cyclization. Experiment with solvents of different polarities.
Data Presentation
Table 1: Common Unexpected Adducts and their Corresponding Mass Shifts
| Adduct Type | Description | Expected Mass Shift (from 2-aminoacetamidine) |
| Dimer | Self-condensation of two 2-aminoacetamidine molecules | +73.09 Da |
| Hydrolysis Product | Hydrolysis of the amidine to an amide | +1.01 Da (loss of NH3, addition of H2O) |
| N-Acetyl Adduct | Reaction with acetic acid or acetylating agent | +42.01 Da |
| Formaldehyde (B43269) Adduct | Reaction with formaldehyde impurity | +12.00 Da (formation of a methylene (B1212753) bridge) |
Experimental Protocols
Protocol 1: Characterization of an Unknown Adduct by LC-MS/MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol/water).
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution program with water and acetonitrile (B52724) (both containing 0.1% formic acid) to separate the components of the mixture.
-
MS Analysis: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Acquire full scan MS data to identify the m/z values of all components.
-
MS/MS Analysis: Perform data-dependent MS/MS analysis on the most intense unknown peaks. Set the collision energy to a value that provides a good fragmentation pattern (e.g., 20-40 eV).
-
Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the unknown adduct. Look for characteristic neutral losses and fragment ions.
Protocol 2: NMR Analysis for Structural Elucidation
-
Sample Purification: Isolate the unexpected adduct using preparative HPLC or column chromatography.
-
Sample Preparation: Dissolve the purified adduct in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD).
-
1D NMR: Acquire 1H and 13C NMR spectra.
-
2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
Structure Determination: Use the combined information from the 1D and 2D NMR spectra to piece together the structure of the unexpected adduct.
Mandatory Visualization
Navigating the Challenges of 2-Aminoacetamidine Dihydrobromide Solubility: A Technical Guide
For Immediate Release
Researchers and drug development professionals frequently encounter solubility hurdles with 2-Aminoacetamidine dihydrobromide, a key intermediate in biochemical research and a raw material for pharmaceutical synthesis. To address these challenges, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. This resource aims to empower scientists to overcome solubility issues and ensure the accuracy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is a white to pale yellow crystalline solid.[1] It is generally considered soluble in water and has some solubility in alcohol.[2] Its solubility in dimethyl sulfoxide (B87167) (DMSO) is described as slight.[1] As a dihydrobromide salt of a compound containing an amidine group, its solubility is influenced by the polarity of the solvent, temperature, and pH.
Q2: Why am I having trouble dissolving this compound?
Several factors can contribute to dissolution difficulties:
-
Insufficient Solvent Volume: Attempting to dissolve the compound at a concentration exceeding its solubility limit in the chosen solvent.
-
Inappropriate Solvent: Using a solvent with polarity that is not optimal for this hydrophilic salt.
-
Low Temperature: Solubility of many salts, including this one, tends to decrease at lower temperatures.
-
Suboptimal pH: The pH of the solution can significantly impact the ionization state and, consequently, the solubility of the amidine group.
-
Precipitation upon Dilution: A common issue where a compound dissolved in a high-concentration organic stock solution precipitates when diluted into an aqueous buffer.
Q3: Can I heat the solution to improve solubility?
Gentle warming can be an effective method to increase the solubility of this compound, as is common for many salts. However, it is crucial to be cautious about the compound's stability at elevated temperatures. Prolonged or excessive heating should be avoided to prevent potential degradation. There is some discrepancy in the reported melting point, with values around 160°C and 227-232°C, suggesting that caution should be exercised when heating.[1][2]
Q4: How does pH affect the solubility of this compound?
The amidine group in 2-Aminoacetamidine is basic and will be protonated at acidic to neutral pH. This positive charge enhances its interaction with polar solvents like water, thereby increasing its solubility. In basic solutions, the amidine group may become deprotonated, leading to a decrease in solubility. Therefore, maintaining a slightly acidic to neutral pH is generally recommended for optimal dissolution in aqueous solutions.
Troubleshooting Guide
Problem: The compound is not fully dissolving in water.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Increase the volume of water to lower the concentration. |
| Low temperature | Gently warm the solution in a water bath while stirring. |
| pH is not optimal | Adjust the pH to a slightly acidic or neutral range (e.g., pH 5-7) using a suitable buffer. |
| Slow dissolution rate | Increase agitation by vortexing or sonicating the solution for a short period. |
Problem: The compound precipitates when my DMSO stock solution is added to an aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Poor mixing | Add the DMSO stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. |
| Final DMSO concentration too high | Keep the final concentration of DMSO in the aqueous solution as low as possible, ideally below 1%. |
| Buffer incompatibility | Ensure the buffer components do not react with or reduce the solubility of the compound. Consider testing different buffer systems. |
Quantitative Solubility Data
While precise, publicly available quantitative solubility data for this compound is limited, the following table provides an estimated solubility profile based on its chemical properties and data for similar compounds. Researchers should determine the exact solubility for their specific experimental conditions.
| Solvent | Estimated Solubility | Notes |
| Water | Soluble to Slightly Soluble[1] | Solubility increases with gentle heating and in slightly acidic to neutral pH. |
| Ethanol (B145695) | Some Solubility[2] | May require warming to achieve higher concentrations. |
| Methanol | Likely Soluble | Similar polarity to ethanol suggests reasonable solubility. |
| DMSO | Slightly Soluble[1] | Can be used to prepare concentrated stock solutions. |
| PBS (pH 7.4) | Moderately Soluble | Solubility is expected to be good due to the ionized state of the amidine group. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
Materials:
-
This compound (MW: 234.92 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
Procedure:
-
Weigh out 2.35 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1.0 mL of high-purity water to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, gently warm the tube in a 37°C water bath for a few minutes and vortex again.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a 100 mM DMSO Stock Solution
Materials:
-
This compound (MW: 234.92 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Vortex mixer
-
Sterile, DMSO-compatible microcentrifuge tubes
-
Calibrated analytical balance
Procedure:
-
Weigh out 23.5 mg of this compound.
-
Transfer the powder to a sterile, DMSO-compatible microcentrifuge tube.
-
Add 1.0 mL of anhydrous, sterile-filtered DMSO to the tube.
-
Vortex the tube for 2-3 minutes until the solid is completely dissolved. The solution should be clear.
-
Store the stock solution in small, single-use aliquots at -20°C to minimize freeze-thaw cycles and moisture absorption.
Visualizing Experimental Workflows
To aid in experimental planning, the following diagrams illustrate key decision-making processes and workflows for handling this compound.
Caption: A workflow for troubleshooting solubility issues.
Caption: Logic for selecting a stock solution preparation method.
References
Best practices for handling and storing 2-Aminoacetamidine dihydrobromide
Technical Support Center: 2-Aminoacetamidine Dihydrobromide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and using this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical compound commonly used as a reagent in organic synthesis, particularly in the formation of guanidine (B92328) groups in molecules.[1][2] This process, known as guanidinylation, is crucial in the synthesis of various biologically active compounds and pharmaceuticals.[1][2] It serves as a building block for creating more complex molecules with desired therapeutic properties.
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as an irritant.[3] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q3: How should this compound be properly stored?
A3: It is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage at -20°C for long-term stability. The compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its quality and reactivity.[4] Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q4: What are the physical and chemical properties of this compound?
A4: The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₉Br₂N₃ | [3] |
| Molecular Weight | 234.92 g/mol | [3] |
| Appearance | White to off-white or pale yellow crystalline solid | [5] |
| Melting Point | 227-232 °C | [5] |
| Solubility | Soluble in water, slightly soluble in DMSO and ethanol (B145695). | [5] |
| Stability | Stable under recommended storage conditions. Avoid moisture. | [4] |
Troubleshooting Guides
Issue 1: Poor Solubility in Organic Solvents
Question: I am having difficulty dissolving this compound in my organic reaction solvent. What can I do?
Answer: this compound is a salt, which explains its limited solubility in many non-polar organic solvents. Here are a few troubleshooting steps:
-
Solvent Choice: Try using more polar aprotic solvents such as DMF, DMSO, or NMP. For some reactions, a protic solvent like ethanol or even water might be necessary as a co-solvent.
-
Temperature: Gently warming the mixture may improve solubility. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance dissolution.
-
Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can help shuttle the reagent into the organic phase.[6]
Issue 2: Low Yield in Guanidinylation Reaction
Question: My guanidinylation reaction with this compound is resulting in a low yield of the desired product. What are the possible causes and solutions?[7][8]
Answer: Low yields can stem from various factors.[7][8] Consider the following:
-
Reagent Quality: The reagent may have absorbed moisture. Ensure it has been stored properly in a desiccator or under an inert atmosphere. It is best to use a fresh bottle or dry the reagent under vacuum before use.[9]
-
Reaction Conditions:
-
Base: The choice and amount of base are critical. A strong, non-nucleophilic base is often required to deprotonate the dihydrobromide salt and generate the active guanidinylating species. Insufficient base will result in incomplete reaction, while an inappropriate base could lead to side reactions.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can cause decomposition of the starting material or product. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction over time to determine the point of maximum product formation.
-
-
Side Reactions: The free guanidine is a strong base and nucleophile and can participate in unwanted side reactions.[10][11] Protecting sensitive functional groups in your substrate may be necessary.
Issue 3: Formation of Unexpected Byproducts
Question: I am observing the formation of unexpected byproducts in my reaction. What could they be and how can I minimize them?
Answer: The formation of byproducts is a common issue in organic synthesis.[12] With this compound, potential side reactions include:
-
Self-condensation: Under certain conditions, the reagent might react with itself.
-
Reaction with Solvent: In reactive solvents, the guanidinylating agent might react with the solvent molecules.
-
Over-reaction: If your substrate has multiple reactive sites, the reagent might react at more than one position.
To minimize byproducts, you can:
-
Optimize Stoichiometry: Use a precise stoichiometry of reactants. An excess of the guanidinylating reagent can lead to over-reaction.
-
Control Reaction Conditions: Carefully control the temperature and reaction time.
-
Use Protecting Groups: If your substrate has other nucleophilic groups, consider protecting them before the guanidinylation step.
Experimental Protocols
Disclaimer: The following is a general, representative protocol for a guanidinylation reaction. The specific conditions may need to be optimized for your particular substrate.
Objective: To synthesize a guanidino-compound from a primary amine using this compound.
Materials:
-
Primary amine substrate
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Dry the reaction vessel under flame or in an oven and allow it to cool under a stream of inert gas.
-
Add the primary amine substrate (1.0 equivalent) to the reaction vessel.
-
Dissolve the amine in anhydrous DMF.
-
-
Reaction Setup:
-
In a separate flask, suspend this compound (1.1 equivalents) in anhydrous DMF.
-
To this suspension, add the non-nucleophilic base (2.2 equivalents) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 15-30 minutes to generate the free guanidinylating reagent.
-
-
Guanidinylation:
-
Add the solution of the guanidinylating reagent to the solution of the primary amine substrate dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Workflow for safe handling and storage.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Step-by-step experimental workflow for guanidinylation.
References
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Co" by Christopher E. Malmberg and Stephen Chamberland [digitalcommons.cwu.edu]
- 3. Aminoacetamidine Dihydrobromide | C2H9Br2N3 | CID 16211382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. This compound | 69816-37-1 [chemicalbook.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Arginine Detection: Established Methods and Novel Probes
For researchers, scientists, and drug development professionals, the accurate detection and quantification of arginine are crucial for a multitude of applications, from studying its role in cellular signaling to ensuring the quality of therapeutic agents. This guide provides an objective comparison of established and emerging methods for arginine detection, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
While the compound 2-Aminoacetamidine dihydrobromide was initially considered as a potential arginine probe, a thorough review of the scientific literature did not yield evidence of its validation for this specific application. The available information primarily describes it as a synthetic intermediate and a muscarinic M1 receptor partial agonist.[1][2] Therefore, this guide will focus on a comparative analysis of well-established and recently developed methodologies for arginine detection.
Comparison of Arginine Detection Methods
The selection of an appropriate method for arginine detection depends on various factors, including the required sensitivity, selectivity, sample complexity, and available instrumentation. The following table summarizes and compares the key characteristics of the most common techniques.
| Method | Principle | Selectivity | Sensitivity (LOD) | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation followed by UV or fluorescence detection, often requiring pre-column derivatization with agents like o-Phthalaldehyde (OPA).[1][2] | Moderate | 0.5–5 µM[2] | Robust, cost-effective, widely available. | Derivatization can be unstable; potential for co-elution with similar compounds like lysine (B10760008) and histidine.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with highly sensitive and specific mass-based detection. | High | Sub-µM to nM range | Superior sensitivity and specificity, suitable for complex biological samples.[1] | Higher instrument cost and complexity. |
| Enzymatic Assays | Utilizes enzymes like arginase and urease to produce a detectable product (e.g., ammonia (B1221849) or urea) that is proportional to the arginine concentration.[3] | High | Varies with detection method (e.g., colorimetric, fluorometric) | High specificity, can be adapted for high-throughput screening. | Enzyme activity can be affected by inhibitors in the sample matrix.[3] |
| Novel Fluorescent Probes | Specifically designed molecules (e.g., based on a BINOL framework) that exhibit a change in fluorescence upon binding to arginine.[4][5][6] | High (can be enantioselective) | As low as 3.35 x 10⁻⁷ M[4][5][6] | High sensitivity, potential for real-time monitoring and cellular imaging. | May require specific buffer conditions; potential for off-target binding. |
| Chemical Modification Reagents | Reagents like 2,4-pentanedione that selectively react with the guanidinium (B1211019) group of arginine, leading to a product that can be quantified.[7] | Moderate to High | Dependent on detection method | Useful for probing arginine accessibility in proteins. | Reaction conditions (pH, time) need careful optimization to ensure selectivity over other amino acids like lysine.[7] |
Experimental Protocols
Arginine Quantification by HPLC with Pre-Column Derivatization
This protocol provides a general workflow for the quantification of arginine in biological samples using HPLC with OPA derivatization and fluorescence detection.
Materials:
-
HPLC system with a fluorescence detector
-
C18 analytical column
-
o-Phthalaldehyde (OPA) derivatizing reagent
-
Arginine standards
-
Mobile phases (e.g., Solvent A: aqueous buffer; Solvent B: acetonitrile)
-
Sample deproteinization agent (e.g., perchloric acid)
Procedure:
-
Sample Preparation: Deproteinize the sample by adding perchloric acid, followed by centrifugation to remove the precipitated protein. Neutralize the supernatant.
-
Derivatization: Mix the sample or standard with the OPA reagent and allow the reaction to proceed for a defined time (typically 1-2 minutes).
-
Chromatographic Separation: Inject the derivatized sample onto the C18 column. Elute the analytes using a suitable gradient of the mobile phases.
-
Detection: Monitor the fluorescence of the eluting OPA-arginine derivative at an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.[2]
-
Quantification: Construct a standard curve by plotting the peak areas of the arginine standards against their known concentrations. Determine the arginine concentration in the samples from this curve.
Arginine Detection using an Enzymatic Assay
This protocol outlines a coupled enzymatic assay for the determination of L-arginine.
Materials:
-
Spectrophotometer or plate reader
-
Arginase, urease, and glutamate (B1630785) dehydrogenase (Gl-DH) enzymes[3]
-
Reaction buffer
-
Substrates for the coupled reaction (e.g., α-ketoglutarate, NADH)
-
Arginine standards
Procedure:
-
Reaction Setup: In a microplate well or cuvette, combine the reaction buffer, α-ketoglutarate, and NADH.
-
Sample/Standard Addition: Add the sample or arginine standard to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding urease and Gl-DH. Monitor the absorbance at 340 nm until a stable baseline is achieved (this accounts for any endogenous ammonia or urea).
-
Arginine Measurement: Add arginase to the mixture to start the conversion of arginine to ornithine and urea. The subsequent reactions catalyzed by urease and Gl-DH will lead to the oxidation of NADH, causing a decrease in absorbance at 340 nm.
-
Quantification: The total change in absorbance is proportional to the amount of arginine in the sample. Calculate the concentration based on a standard curve.
Visualizing Workflows and Principles
To further clarify the methodologies, the following diagrams illustrate a typical LC-MS/MS workflow and the principle of a novel fluorescent probe for arginine detection.
Caption: Workflow for Arginine Quantification by LC-MS/MS.
Caption: Principle of a "Turn-On" Fluorescent Arginine Probe.
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Aminoacetamidine Dihydrobromide | C2H9Br2N3 | CID 16211382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Modification of arginine and lysine in proteins with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Arginine-Interacting Compounds: 2-Aminoacetamidine Dihydrobromide and Phenylglyoxal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, precise molecular tools are paramount for dissecting protein function and developing targeted therapeutics. Arginine, with its positively charged guanidinium (B1211019) group, is a frequent key player in protein interactions and enzyme catalysis. Consequently, compounds that interact with or modify this crucial amino acid are invaluable research instruments. This guide provides a detailed, objective comparison of two such compounds: 2-Aminoacetamidine dihydrobromide, a competitive enzyme inhibitor, and phenylglyoxal (B86788), a covalent arginine-modifying reagent.
At a Glance: Key Differences and Primary Applications
While both this compound and phenylglyoxal interact with arginine or its analogs, their mechanisms and primary research applications are fundamentally different. 2-Aminoacetamidine acts as a competitive inhibitor, primarily targeting nitric oxide synthases (NOS), while phenylglyoxal is a chemical probe used to covalently modify arginine residues in a broader range of proteins to study their structure and function.
| Feature | This compound | Phenylglyoxal |
| Primary Function | Competitive Inhibitor | Covalent Modifying Reagent |
| Primary Target | Nitric Oxide Synthases (NOS) | Guanidinium group of Arginine residues |
| Interaction Type | Non-covalent, reversible (competitive) | Covalent, irreversible |
| Mechanism of Action | Arginine analog, competes for the active site of NOS. | Reacts with the guanidinium group to form a stable adduct.[1] |
| Typical Application | Studying the role of NOS in physiological and pathological processes; screening for novel NOS inhibitors.[2] | Identifying essential arginine residues in proteins; probing protein structure and function; proteomics.[1][3] |
Quantitative Comparison of Performance
The utility of these compounds is best understood through their quantitative performance metrics. The following tables summarize key data on the inhibitory activity of this compound and the reactivity and specificity of phenylglyoxal.
Table 1: Inhibitory Activity of this compound against NOS Isoforms
As a selective inhibitor, the efficacy of 2-Aminoacetamidine (often referred to as 1400W) is demonstrated by its varying IC50 values against the different isoforms of nitric oxide synthase.
| NOS Isoform | IC50 Value (µM) | Selectivity Ratio (eNOS/iNOS) | Reference |
| iNOS (inducible) | 0.428 | >2300-fold | [2] |
| eNOS (endothelial) | >1000 | - | [2] |
| nNOS (neuronal) | - | - |
Note: Data for nNOS was not consistently available in the reviewed literature under the same experimental conditions.
Table 2: Reactivity and Specificity of Phenylglyoxal
Phenylglyoxal's utility as a chemical probe is dependent on its reactivity towards arginine and its relative inertness towards other amino acid side chains under specific conditions.
| Parameter | Value/Observation | Conditions | Reference |
| Reaction pH | 7.0 - 9.0 | 25-37°C | [1] |
| Reaction Time | Typically 1 hour | Room Temperature (22°C) | [4] |
| Stoichiometry | 2 molecules of phenylglyoxal react with one guanidinium group. | - | [5] |
| Reactivity with Arginine | Most rapid reaction compared to other amino acids. | Mild pH (5.5-8.0), 25°C | [6] |
| Reactivity with Lysine | Significantly less reactive than with arginine. | Mild pH, 25°C | [5][6] |
| Reactivity with Histidine | Reacts at a significant but slower rate than arginine. | Mild pH, 25°C | [5] |
| Reactivity with Cysteine | Reacts with the side chain. | Mild pH, 25°C | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these compounds in a research setting.
Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory effect of a compound like this compound on NOS activity.
Objective: To measure the IC50 value of an inhibitor against a specific NOS isoform.
Materials:
-
Purified NOS enzyme (e.g., iNOS, nNOS, or eNOS)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors)
-
L-Arginine (substrate)
-
NADPH
-
Cofactors: FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), Calmodulin, CaCl2
-
This compound (or other test inhibitor)
-
Griess Reagent (for nitrite (B80452) detection) or a fluorometric probe
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of the NOS enzyme, L-arginine, NADPH, cofactors, and the inhibitor in the appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, cofactors, and varying concentrations of the inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction (e.g., by adding a quenching agent or by proceeding directly to detection).
-
Nitrite/Nitrate Detection: Measure the amount of nitric oxide produced by quantifying its stable end products, nitrite and nitrate. This is commonly done using the Griess assay, which measures nitrite concentration colorimetrically. Alternatively, fluorometric probes can be used for higher sensitivity.[7]
-
Data Analysis: Construct a dose-response curve by plotting the percentage of NOS inhibition versus the logarithm of the inhibitor concentration. Calculate the IC50 value from this curve.
Protocol 2: Phenylglyoxal Modification of a Protein
This protocol describes a general method for modifying arginine residues in a protein using phenylglyoxal and subsequent analysis.
Objective: To covalently modify accessible arginine residues in a protein to study their functional importance.
Materials:
-
Purified protein of interest
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0)
-
Phenylglyoxal solution
-
Quenching reagent (e.g., Tris buffer)
-
Dialysis or size-exclusion chromatography materials for purification
-
Mass spectrometer for analysis
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer to a known concentration.
-
Modification Reaction: Add a molar excess of phenylglyoxal to the protein solution. The optimal molar excess should be determined empirically but often ranges from 10 to 100-fold.
-
Incubation: Incubate the reaction mixture at room temperature (e.g., 22°C) for a specific duration, typically 1-2 hours.[4]
-
Quenching: Stop the reaction by adding a quenching reagent that will react with the excess phenylglyoxal, such as Tris buffer.
-
Purification: Remove excess reagents and byproducts by dialyzing the modified protein against a suitable buffer or by using size-exclusion chromatography.
-
Analysis of Modification: Confirm the modification of arginine residues using mass spectrometry. By comparing the mass spectra of the native and modified protein, the number of incorporated phenylglyoxal molecules can be determined. To identify the specific arginine residues that have been modified, the protein can be digested with a protease (e.g., trypsin, avoiding cleavage at modified arginines) and the resulting peptides analyzed by LC-MS/MS.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct molecular interactions of this compound and phenylglyoxal.
Caption: Inhibition of the Nitric Oxide Synthesis Pathway by 2-Aminoacetamidine.
Caption: Covalent Modification of Arginine by Phenylglyoxal.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Nitric Oxide Synthase Inhibitor Assay Kit (Fluorometric) (ab211086) is not available | Abcam [abcam.com]
2-Aminoacetamidine dihydrobromide versus other arginine modification reagents
For researchers, scientists, and drug development professionals, the selective modification of arginine residues within proteins is a powerful tool to investigate protein structure and function, probe enzymatic mechanisms, and develop novel therapeutics. This guide provides an objective comparison of common arginine modification reagents, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The positively charged guanidinium (B1211019) group of arginine plays a critical role in a myriad of biological processes, including electrostatic interactions, hydrogen bonding, and enzyme catalysis.[1] Chemical modification of this functional group can provide invaluable insights into a protein's biological role. A variety of reagents have been developed for this purpose, each with distinct characteristics in terms of specificity, reactivity, and the reversibility of the modification. This guide will compare and contrast 2-aminoacetamidine dihydrobromide with other prevalent arginine modification reagents such as phenylglyoxal (B86788), 1,2-cyclohexanedione, and camphorquinone-10-sulfonic acid.
Performance Comparison of Arginine Modification Reagents
The choice of an arginine modification reagent is dictated by several factors, including reaction efficiency, specificity for arginine over other amino acid residues, the stability of the resulting adduct, and the reaction conditions required. The following table summarizes key quantitative data for the discussed reagents.
| Reagent | Typical Yield | Reaction Time | Optimal pH | Optimal Temperature (°C) | Reversibility | Key Features |
| This compound | High | Variable | ~10.5 | 25-37 | Irreversible | Guanidinylates lysine (B10760008) residues to form homoarginine, mimicking arginine.[2][3] |
| Phenylglyoxal (PGO) | Variable | 1-4 hours[4] | 7.0 - 9.0[4] | 25 - 37[4] | Irreversible | High degree of specificity for arginine.[1] The reaction rate is significantly faster than p-hydroxyphenylglyoxal in the absence of borate (B1201080).[5] |
| 1,2-Cyclohexanedione (CHD) | Up to 90% of accessible arginines[6] | 2-3 hours[6] | 8.0 - 9.0 (in borate buffer)[6] | 25 - 40[6] | Reversible (with hydroxylamine) | Well-established and commercially available reagent.[6] |
| Camphorquinone-10-sulfonic acid (CQSA) | High | ~24 hours[7] | 8.0 - 9.0[7][8] | 37[7] | Reversible (with o-phenylenediamine)[8] | Adducts are stable to hydroxylamine (B1172632), offering orthogonal reversibility to CHD adducts.[8] |
In-Depth Reagent Analysis
This compound: A Tool for Lysine Guanidinylation
Contrary to the other reagents discussed, this compound is not a direct arginine modification reagent. Instead, it is employed to convert primary amine groups, specifically the ε-amino group of lysine residues, into guanidinium groups. This process, known as guanidinylation, results in the formation of homoarginine, an arginine analog with an additional methylene (B1212753) group in its side chain.[2][3] This modification is useful for studies where researchers want to introduce a guanidinium group at a lysine position to mimic arginine's functionality or to study the impact of this specific structural change.
Phenylglyoxal: The Specific and Stable Modifier
Phenylglyoxal is a widely used α-dicarbonyl reagent that reacts specifically with the guanidinium group of arginine residues under mild alkaline conditions to form a stable cyclic adduct.[4][9] Its high specificity makes it a valuable tool for identifying essential arginine residues in enzymes and other proteins.[10][11] However, the modification is generally considered irreversible, which may not be suitable for all experimental designs.
1,2-Cyclohexanedione: The Reversible Workhorse
1,2-Cyclohexanedione (CHD) is another popular reagent that specifically targets arginine residues.[12][13] A key advantage of CHD is that the modification is reversible upon treatment with hydroxylamine, allowing for the restoration of the native protein structure and function.[12] This feature is particularly useful for studies aiming to transiently block the function of arginine residues.
Camphorquinone-10-sulfonic Acid: Orthogonal Reversibility
Camphorquinone-10-sulfonic acid (CQSA) and its derivatives are also reversible arginine modification reagents.[8][14][15] The adducts formed with CQSA are stable to the hydroxylamine treatment used to cleave CHD adducts. Instead, they are cleaved by o-phenylenediamine (B120857) at a pH of 8-9.[8] This provides an orthogonal strategy for reversible modifications, allowing for more complex experimental designs involving multiple, differentially reversible modifications.
Experimental Protocols
I. Guanidinylation of Lysine Residues using this compound
This protocol is a general guideline and should be optimized for the specific protein of interest.
Materials:
-
Protein of interest
-
This compound
-
Reaction buffer (e.g., 0.5 M O-methylisourea sulfate, pH 10.5)
-
Dialysis tubing or desalting column
Procedure:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add this compound to the protein solution to achieve a final concentration of 0.5 M.
-
Incubate the reaction mixture at room temperature (25°C) for 48-72 hours with gentle stirring.
-
Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.
-
Analyze the modified protein by mass spectrometry to confirm the conversion of lysine to homoarginine.
II. Modification of Arginine Residues with Phenylglyoxal
This protocol is adapted from methodologies reported in the literature.[4]
Materials:
-
Protein of interest
-
Phenylglyoxal (PGO) solution (freshly prepared)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Quenching solution (e.g., Tris-HCl)
-
Desalting column or dialysis membrane
Procedure:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the freshly prepared PGO solution to the protein solution to achieve the desired molar excess (typically 10- to 100-fold molar excess over arginine residues).
-
Incubate the reaction mixture at room temperature (25°C) for 1-4 hours. The reaction progress can be monitored by mass spectrometry or a functional assay.
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl to a final concentration of 50 mM) to consume excess PGO.
-
Remove excess reagent and byproducts by desalting chromatography or dialysis against a suitable buffer.
-
Analyze the modified protein by mass spectrometry to determine the extent of modification and identify modified residues.
III. Reversible Modification of Arginine Residues with 1,2-Cyclohexanedione
This protocol is a synthesis of methodologies reported in the literature.[12]
Materials:
-
Protein of interest
-
1,2-Cyclohexanedione (CHD)
-
Sodium borate buffer (e.g., 0.25 M, pH 8.0-9.0)
-
Quenching/Reversal solution (e.g., 0.5 M hydroxylamine, pH 7.0)
-
Dialysis tubing or desalting columns
Procedure:
-
Modification:
-
Dissolve the protein of interest in the sodium borate buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh solution of CHD in the sodium borate buffer (a typical starting concentration is 0.15 M).
-
Initiate the reaction by adding the CHD solution to the protein solution.
-
Incubate the reaction mixture at 37°C for 2-3 hours.
-
Remove excess CHD by dialysis or using a desalting column.
-
-
Reversal:
-
To reverse the modification, incubate the modified protein in a solution of 0.5 M hydroxylamine at pH 7.0.
-
Monitor the regeneration of arginine residues by functional assay or mass spectrometry.
-
Visualizing the Impact of Arginine Modification
The modification of arginine residues can have profound effects on cellular signaling pathways and enzyme function. The following diagrams, generated using the DOT language, illustrate these concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Homoarginine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Camphorquinone-10-sulfonic acid and derivatives: Convenient reagents for reversible modification of arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 10. Phenylglyoxal modification of arginines in mammalian D-amino-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CHEMICAL MODIFICATION OF ARGININE WITH 1,2-CYCLOHEXANEDIONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Camphorquinone-10-sulfonic acid and derivatives: convenient reagents for reversible modification of arginine residues (Journal Article) | OSTI.GOV [osti.gov]
- 15. pnas.org [pnas.org]
Navigating Peptide Modification: A Comparative Guide to Guanidination Reagents for Mass Spectrometry
For researchers, scientists, and drug development professionals leveraging mass spectrometry for peptide analysis, chemical derivatization is a powerful tool to enhance analytical outcomes. Guanidination, the conversion of primary amines to guanidinium (B1211019) groups, is a key strategy to improve ionization efficiency and peptide fragmentation, ultimately leading to more robust and comprehensive datasets. This guide provides a comparative overview of common guanidination reagents, with a focus on their application in mass spectrometric analysis. While this guide aims to be comprehensive, it is important to note a significant lack of specific published data for 2-Aminoacetamidine dihydrobromide in direct comparison to other established reagents.
The Principle of Guanidination in Proteomics
Guanidination targets the primary ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of peptides. This modification imparts a permanent positive charge, similar to the side chain of arginine. The benefits for mass spectrometry are twofold:
-
Enhanced Ionization Efficiency: The fixed positive charge of the guanidinium group improves the ionization of peptides, particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), leading to stronger signals and improved detection of lysine-containing peptides.[1]
-
Improved Peptide Fragmentation: The conversion of lysine to the arginine analog, homoarginine, can lead to more predictable and informative fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in peptide sequencing and protein identification.[1][2]
Comparison of Guanidination Reagents
The selection of a guanidination reagent is critical and depends on the specific experimental goals, including desired reaction specificity and tolerance for potential side reactions. While several reagents are available, this guide focuses on the most commonly cited alternatives.
| Reagent | Key Features | Advantages | Disadvantages |
| O-Methylisourea | Widely used and well-characterized. Available as hemisulfate salt or freebase. | Effective for converting lysines to homoarginines, significantly enhancing peptide detection in MALDI-based analyses.[1] The freebase form can be prepared to avoid desalting steps, improving sensitivity. | The hemisulfate salt form may require a desalting step. Can exhibit side reactions, and reaction conditions may need optimization for different sample types. |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Offers highly specific guanidylation. | Provides excellent control over the modification.[1] | Requires an additional deprotection step to remove the Boc protecting groups. |
| 1H-Pyrazole-1-carboxamidine hydrochloride (HPCA) | Known to react with both lysine ε-amino groups and N-terminal α-amino groups. | Can be used for comprehensive modification of primary amines. | Lack of specificity for lysine side chains may not be suitable for all applications. |
| This compound | Information not readily available in comparative proteomics literature. | No specific advantages have been documented in the reviewed literature. | Lack of published data on efficiency, specificity, and side reactions in comparison to other reagents. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for peptide guanidination.
Protocol 1: Guanidination using O-Methylisourea
This protocol is a general procedure for the guanidination of peptides.
Materials:
-
Dried peptide sample
-
O-Methylisourea solution (e.g., 1 M in a suitable buffer like ammonium (B1175870) hydroxide, pH 11)
-
Reaction buffer (e.g., 7M ammonium hydroxide)
-
Quenching solution (e.g., 1% trifluoroacetic acid (TFA))
-
Solid-phase extraction (SPE) cartridge for desalting (if necessary)
Procedure:
-
Dissolve the dried peptide sample in the reaction buffer.
-
Add the O-methylisourea solution to the peptide solution.
-
Incubate the reaction mixture at the desired temperature (e.g., 65°C) for a specified time (e.g., 20-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Dry the sample using a vacuum concentrator.
-
If necessary, desalt the sample using an SPE cartridge according to the manufacturer's instructions.
-
Reconstitute the sample in a solvent compatible with mass spectrometry analysis.
Protocol 2: General Solid-Phase Peptide Guanidination
This method can be applied for the modification of peptides while they are still attached to the solid support during synthesis.
Materials:
-
Peptide-bound resin
-
Guanidinating reagent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine)
-
Suitable solvent (e.g., dimethylformamide - DMF)
-
Base (e.g., diisopropylethylamine - DIPEA)
-
Washing solvents (e.g., DMF, dichloromethane (B109758) - DCM)
-
Deprotection cocktail (if using protected reagents)
-
Cleavage and deprotection cocktail
Procedure:
-
Swell the peptide-bound resin in the reaction solvent.
-
Add the guanidinating reagent and the base to the resin slurry.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Wash the resin extensively with the washing solvents.
-
If a protected guanidinating reagent was used, perform the deprotection step according to the specific protecting group chemistry.
-
Cleave the modified peptide from the resin and perform final deprotection.
-
Precipitate, wash, and dry the modified peptide.
Visualizing the Workflow and Chemistry
To further elucidate the process, the following diagrams illustrate a typical experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for guanidination of peptides for mass spectrometry.
Caption: Chemical reaction of lysine side chain guanidination.
Conclusion
Guanidination is a valuable chemical modification technique in mass spectrometry-based proteomics. Reagents such as O-methylisourea and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are well-established and offer distinct advantages for improving peptide analysis. The choice of reagent should be carefully considered based on the specific requirements of the study. While this compound is commercially available, the lack of comparative data in the scientific literature makes it difficult to objectively assess its performance against other alternatives. Researchers are encouraged to perform in-house validation and optimization when considering less-documented reagents for their proteomic workflows.
References
Confirming the specificity of 2-Aminoacetamidine dihydrobromide for arginine
For researchers, scientists, and drug development professionals, the selective chemical modification of arginine residues in proteins is a critical tool for elucidating protein function, probing enzymatic mechanisms, and developing novel therapeutics. The unique guanidinium (B1211019) group of arginine plays a pivotal role in protein structure and interactions, making its targeted modification a subject of significant interest. While a variety of reagents have been developed for this purpose, their specificity, efficiency, and the stability of the resulting adducts can vary considerably. This guide provides an objective comparison of commonly employed arginine modification reagents, supported by experimental data and detailed protocols.
While the specificity of 2-Aminoacetamidine dihydrobromide for arginine modification is not well-documented in the scientific literature, several other classes of compounds have been extensively studied and validated. This guide focuses on a head-to-head comparison of these established alternatives. A related compound, 2-chloroacetamidine, has been explored as an inactivator for Protein Arginine Methyltransferases (PRMTs), suggesting that acetamidine (B91507) derivatives can interact with arginine-binding sites, though not necessarily for covalent modification of the arginine residue itself[1][2][3].
Performance Comparison of Arginine Modification Reagents
The selection of an appropriate reagent for arginine modification is contingent on several factors, including reaction efficiency, specificity, reversibility, and the desired downstream application. The following table summarizes the key performance indicators for prominent arginine-modifying reagents.
| Reagent | Typical Yield | Reaction Time | Optimal pH | Key Features & Cross-Reactivity |
| 1,2-Cyclohexanedione (B122817) (CHD) | Up to 90% of accessible arginines | 2-3 hours | 8.0 - 9.0 (in borate (B1201080) buffer) | Well-established, commercially available. Can be reversed under specific conditions. Minimal cross-reactivity with other amino acids under controlled conditions. |
| Phenylglyoxal (B86788) (PGO) | High | 1 hour | 7.0 - 9.0 | Forms a stable adduct. Can have side reactions with amino groups in the absence of borate buffers. The reaction rate is significantly faster than some derivatives[4]. |
| p-Hydroxyphenylglyoxal (HPGO) | High | Slower than PGO | 9.0 | Reaction rate is 15-20 times slower than PGO without borate, but only 1.6 times slower in its presence[4]. |
| CHD-Azide Conjugate | Not specified | 24 hours | Alkaline | Allows for the introduction of a bioorthogonal handle for subsequent "click" chemistry, enabling enrichment and detection of modified peptides[5][6]. |
| Triazolyl-phenylglyoxal | High | Not specified | Neutral to basic | Designed for bioconjugation, allowing the attachment of various probes like fluorophores or biotin[7][8]. |
| Ninhydrin (B49086) | High | Not specified | 8.0 | Can specifically modify arginine residues if amino groups are reversibly blocked[9]. |
| 2,4-Pentanedione | High | Long (100 hours at pH 9 for arginine) | 9.0 | Can also modify lysine (B10760008) residues, but conditions can be optimized for arginine selectivity. Lysine modification is reversible with hydroxylamine[10]. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful modification of arginine residues. Below are representative methodologies for two of the most commonly used reagents.
Protocol 1: Arginine Modification using 1,2-Cyclohexanedione (CHD)
This protocol is a generalized procedure and should be optimized for the specific protein of interest[11].
Materials:
-
Protein of interest
-
1,2-Cyclohexanedione (CHD)
-
Sodium borate buffer (e.g., 0.25 M, pH 8.0-9.0)
-
Quenching solution (e.g., Tris-HCl buffer or hydroxylamine)
-
Dialysis tubing or desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the sodium borate buffer to a final concentration of 1-10 mg/mL. Ensure the solution is clear and free of any precipitate.
-
Reagent Preparation: Prepare a fresh solution of 1,2-cyclohexanedione in the same sodium borate buffer. A typical starting concentration is 0.15 M, ensuring a molar excess relative to the arginine residues in the protein sample[11].
-
Modification Reaction: Initiate the reaction by adding the CHD solution to the protein solution. The incubation time and temperature should be optimized for each specific protein, with typical reactions running for 2-3 hours at 25-37°C.
-
Reaction Quenching: Stop the reaction by adding a quenching solution or by removing excess reagent.
-
Removal of Excess Reagents: Remove unreacted CHD and by-products by dialysis against a suitable buffer or by using a desalting column.
-
Analysis: Determine the extent of modification using techniques such as mass spectrometry or amino acid analysis.
Protocol 2: Arginine Modification using Phenylglyoxal (PGO)
This protocol outlines a general procedure for modifying arginine residues with phenylglyoxal[12].
Materials:
-
Protein of interest
-
Phenylglyoxal (PGO)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the purified protein in the potassium phosphate buffer to a suitable concentration (e.g., 2-3 mg/mL).
-
Reagent Preparation: Prepare a fresh stock solution of phenylglyoxal in the same buffer.
-
Modification Reaction: Add the phenylglyoxal solution to the protein solution to achieve the desired final concentration (e.g., 0.1-10 mM). Incubate the reaction mixture for 1 hour at room temperature.
-
Reaction Termination: The reaction can be stopped by placing the sample on ice or by freezing it prior to analysis.
-
Analysis: Analyze the extent of modification and identify the modified residues using mass spectrometry.
Signaling Pathways and Experimental Workflows
The specific modification of arginine is often a key step in understanding complex biological processes. Below are diagrams illustrating a relevant signaling pathway where arginine plays a crucial role and a typical experimental workflow for identifying modified arginine residues.
Caption: Simplified mTOR signaling pathway highlighting the role of arginine.
Caption: Workflow for identifying arginine modifications using a bioorthogonal probe.
References
- 1. A Chloroacetamidine-based Inactivator of Protein Arginine Methyltransferase 1: Design, Synthesis, and in Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chloroacetamidine-based inactivator of protein arginine methyltransferase 1: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]
- 4. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Arginine selective reagents for ligation to peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]
- 9. Specific modification of arginine residues in proteins with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modification of arginine and lysine in proteins with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Protein Guanidination for Quantitative Proteomics: 2-Aminoacetamidine Dihydrobromide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative proteomics, chemical derivatization of proteins and peptides is a cornerstone for enhancing analytical depth and accuracy. Guanidination, the conversion of primary amines, such as the ε-amino group of lysine (B10760008) residues, to guanidinium (B1211019) groups, stands out as a powerful technique to improve ionization efficiency and peptide fragmentation in mass spectrometry (MS). This guide provides an objective comparison of 2-Aminoacetamidine dihydrobromide and its alternatives for protein guanidination, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Overview of Guanidination in Proteomics
Guanidination converts lysine residues into homoarginine, an analog of arginine. This modification increases the basicity of the side chain, leading to several advantages in MS-based analysis:
-
Enhanced Ionization Efficiency: The highly basic guanidinium group (pKa ≈ 12.5) readily accepts a proton, leading to a significant increase in signal intensity for lysine-containing peptides, which can be 5- to 15-fold higher.[1]
-
Improved Peptide Fragmentation: The presence of a C-terminal homoarginine residue directs fragmentation in tandem mass spectrometry (MS/MS), leading to the generation of a more complete series of y-ions, which simplifies spectral interpretation and increases protein identification confidence.[2]
-
Charge State Simplification: By converting the primary amine of lysine to a permanently charged guanidinium group, the charge state of peptides can be stabilized, aiding in data analysis.
-
Blocking Lysine for Specific Labeling: Guanidination can be used to protect lysine residues from other labeling reagents, allowing for specific modification of peptide N-termini, for example, in differential dimethyl labeling techniques.[3]
Comparative Analysis of Guanidination Reagents
While this compound is a known guanidinating agent, O-methylisourea is one of the most commonly used reagents in proteomics for this purpose. Other alternatives, such as 1H-pyrazole-1-carboxamidine hydrochloride (HPCA), offer distinct advantages in terms of reactivity and specificity.
| Reagent | Chemical Structure | Key Advantages | Key Disadvantages | Reaction Efficiency | Specificity |
| O-Methylisourea hemisulfate | CH₃OC(=NH)NH₂ · ½H₂SO₄ | Widely used, well-documented protocols available, effective at converting lysines to homoarginines.[4] | Can introduce salts that interfere with MALDI-MS analysis, requiring a desalting step.[1] Incomplete reactions can complicate spectra. Potential for side reactions depending on buffer conditions.[5] | Variable, dependent on reaction conditions (pH, temperature, time) and buffer composition. Optimized conditions can achieve high efficiency.[6] | Highly specific for primary amines, particularly the ε-amino group of lysine. Minimal reaction at N-terminal glycines under optimized conditions.[7] |
| O-Methylisourea-freebase | CH₃OC(=NH)NH₂ | Eliminates interfering salts, leading to improved MS signal and removing the need for desalting.[1] Provides more complete guanidination.[1] | Requires an additional preparation step to generate the freebase from the salt form. | Reported to be quantitative, with no underivatized lysines detected in some studies.[1] | Similar to O-methylisourea hemisulfate, highly specific for primary amines. |
| 1H-Pyrazole-1-carboxamidine hydrochloride (HPCA) | C₄H₆N₄ · HCl | High labeling efficiency for both lysine ε-amines and peptide N-terminal α-amines (>99%).[8] Minimal side reactions (<1.7% on other amino acids).[8] Can be used for comprehensive N-terminome analysis.[8] | Less commonly used than O-methylisourea, may be more expensive. | >99% for both lysine ε-amines and peptide N-terminal α-amines.[8] | High specificity for primary amines.[8] |
Experimental Protocols
Protocol 1: Guanidination using O-Methylisourea Hemisulfate
This protocol is a standard method for the guanidination of tryptic peptides.
Materials:
-
Tryptically digested peptide sample
-
O-Methylisourea hemisulfate
-
Acetonitrile (B52724) (ACN)
-
Deionized water
-
SpeedVac concentrator
Procedure:
-
Prepare Guanidination Reagent: Prepare a 1.0 M O-methylisourea solution in a mixture of 40% acetonitrile and 3.5 M NH₄OH (pH ~11).[1] For example, dissolve 50 mg of O-methylisourea hemisulfate in 119.3 µL of water, 163.2 µL of acetonitrile, and 96.5 µL of 14.8 N NH₄OH.[1]
-
Reaction: Dissolve the dried peptide sample in 5 µL of the guanidination reagent.
-
Incubation: Incubate the reaction mixture at 65°C for 20-30 minutes.[1]
-
Drying: Dry the sample using a SpeedVac concentrator.
-
Desalting (Recommended for MALDI-MS): Resuspend the sample in 0.1% trifluoroacetic acid (TFA) and desalt using a C18 ZipTip or equivalent.
Protocol 2: Guanidination using O-Methylisourea-Freebase (Salt-Free)
This protocol is optimized to avoid salt interference in subsequent MS analysis.
Materials:
-
O-Methylisourea hemisulfate
-
Barium hydroxide octahydrate
-
Tryptically digested peptide sample
-
Ammonium hydroxide (NH₄OH)
-
Acetonitrile (ACN)
-
Deionized water
-
Centrifuge
-
SpeedVac concentrator
Procedure:
-
Prepare O-Methylisourea-Freebase Reagent:
-
Dissolve 50 mg of O-methylisourea hemisulfate in 51 µL of water.[1]
-
Add 64 mg of barium hydroxide octahydrate (1:1 molar ratio with sulfate).[1]
-
Mix by pulse vortexing for 10 minutes.[1]
-
Centrifuge at 20,800 x g for 5 minutes at 4°C to pellet the barium sulfate (B86663) precipitate.[1]
-
Transfer the supernatant containing the O-methylisourea-freebase to a new tube.
-
Prepare the final guanidination solution: 1.0 M O-methylisourea-freebase, 50% acetonitrile, and 1.75 N NH₄OH (maintains pH at ~11).[1]
-
-
Reaction: Dissolve the dried peptide sample in 5 µL of the freebase guanidination solution and sonicate for 5 minutes.[1]
-
Incubation: Incubate the reaction at 65°C for 20 minutes.[1]
-
Drying: Dry the sample using a SpeedVac concentrator to remove the ammonium hydroxide.[1] The sample is now ready for MS analysis without a desalting step.
Protocol 3: Guanidination using 1H-Pyrazole-1-carboxamidine hydrochloride (HPCA)
This protocol is suitable for achieving high guanidination efficiency on both lysine and N-terminal amines.
Materials:
-
Protein or peptide sample
-
1H-Pyrazole-1-carboxamidine hydrochloride (HPCA)
-
Triethylammonium bicarbonate (TEAB) buffer (or other suitable buffer, pH ~8-9)
Procedure:
-
Sample Preparation: Dissolve the protein or peptide sample in TEAB buffer.
-
Reagent Preparation: Prepare a stock solution of HPCA in the reaction buffer.
-
Reaction: Add HPCA to the sample solution to a final concentration of ~20-50 mM. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction at room temperature for several hours to overnight. A study demonstrated high efficiency after incubation in an aqueous solution at room temperature.[8]
-
Quenching (Optional): The reaction can be quenched by adding an amine-containing buffer (e.g., Tris) or by acidification.
-
Sample Cleanup: Proceed with buffer exchange or desalting as required for downstream applications.
Visualizing the Workflow and Chemical Transformation
Guanidination Reaction Workflow
Caption: A typical workflow for protein guanidination in a proteomics experiment.
Chemical Transformation of Lysine to Homoarginine
Caption: The chemical conversion of a lysine residue to a homoarginine residue.
Conclusion
The choice of guanidination reagent and protocol depends on the specific requirements of the quantitative proteomics experiment. For routine applications where a desalting step is acceptable, O-methylisourea hemisulfate is a well-established and cost-effective option. For applications demanding the highest sensitivity and where salt interference is a concern, particularly in MALDI-MS, the O-methylisourea-freebase method offers a significant advantage. When high labeling efficiency of both lysine and N-terminal amines is critical, as in N-terminome studies, 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) emerges as a superior reagent due to its high reactivity and specificity.
Researchers should carefully consider the trade-offs between reagent cost, preparation time, reaction efficiency, and potential side reactions when selecting a guanidination strategy. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision to enhance the quality and depth of quantitative proteomic analyses.
References
- 1. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of the lysine guanidination on proteomic analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential dimethyl labeling of N-termini of peptides after guanidination for proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Evaluating the performance of 2-Aminoacetamidine dihydrobromide in different buffers
For researchers, scientists, and drug development professionals, the selection of a suitable guanidinating agent is a critical step in various bioconjugation and chemical modification workflows. This guide provides a comparative analysis of 2-Aminoacetamidine dihydrobromide and a commonly used alternative, O-Methylisourea, focusing on their performance in different buffer systems. While extensive data is available for O-Methylisourea, this guide also highlights the current knowledge gaps regarding the buffer compatibility of this compound.
Executive Summary
Guanidination, the process of converting primary amines into guanidinium (B1211019) groups, is a valuable technique for altering the charge and reactivity of molecules such as proteins and peptides. This modification can enhance their stability and facilitate specific analytical applications. The choice of the guanidinating agent and the reaction buffer are paramount for achieving optimal reaction efficiency and yield.
This guide reveals a significant disparity in the publicly available performance data between this compound and O-Methylisourea. While O-Methylisourea has been extensively characterized in various buffer systems, similar data for this compound is scarce. Consequently, this comparison primarily leverages the well-documented performance of O-Methylisourea to establish a baseline for evaluating guanidinating agents, while underscoring the need for further experimental investigation into the properties of this compound.
Comparison of Guanidinating Agents
| Feature | This compound | O-Methylisourea (hemisulfate salt) |
| CAS Number | 69816-37-1 | 52328-05-9 |
| Molecular Formula | C2H9Br2N3 | C2H6N2O · 0.5 H2SO4 |
| Molecular Weight | 234.92 g/mol | 123.12 g/mol |
| Optimal pH for Guanidination | Data not available | > 10.5 |
| Commonly Used Buffers | Data not available | Ammonium (B1175870) Bicarbonate, Sodium Carbonate/Bicarbonate, Borate Buffer |
| Reported Side Reactions | Data not available | Potential for N-terminal amine modification, especially at high temperatures. |
| Data Availability | Limited to basic chemical properties | Extensive data on reaction conditions, buffer effects, and applications. |
Performance of O-Methylisourea in Different Buffers
The efficiency of guanidination with O-Methylisourea is highly dependent on the pH and composition of the buffer. The reaction requires an alkaline environment to ensure the deprotonation of the primary amine, making it nucleophilic.
| Buffer System | Key Considerations | Impact on Performance |
| Ammonium Bicarbonate | Volatile buffer, easily removed during sample workup. | Generally provides good yields and is compatible with downstream mass spectrometry analysis. |
| Sodium Carbonate/Bicarbonate | Non-volatile, may require desalting steps. | Can lead to unexpected side modifications (+57 Da) in some cases. |
| Borate Buffer | Maintains a stable alkaline pH. | Effective for guanidination, but may require removal for certain downstream applications. |
| TRIS Buffer | Contains a primary amine that can compete with the target molecule for guanidination. | Generally not recommended for guanidination reactions due to competitive inhibition. |
| Phosphate Buffer | Can precipitate at high concentrations and may interfere with certain analytical techniques. | Less commonly used for guanidination; potential for compatibility issues. |
Experimental Protocols
The following provides a generalized experimental protocol for the guanidination of peptides using O-Methylisourea, a widely adopted method in proteomics research.
Guanidination Workflow
Caption: A typical workflow for the guanidination of proteins for mass spectrometry analysis.
Detailed Method for Peptide Guanidination with O-Methylisourea
-
Sample Preparation:
-
Proteins of interest are reduced, alkylated, and digested with trypsin according to standard protocols.
-
The resulting peptide mixture is dried and reconstituted in a suitable buffer for guanidination.
-
-
Guanidination Reaction:
-
To the peptide sample, add an equal volume of a suitable alkaline buffer (e.g., 1 M ammonium bicarbonate, pH 10.5-11).
-
Add the guanidinating reagent, O-Methylisourea hemisulfate salt, to a final concentration of 0.5-1 M.
-
Incubate the reaction mixture at a controlled temperature (e.g., 65°C) for a defined period (e.g., 30-60 minutes). The optimal time and temperature may need to be determined empirically.
-
-
Reaction Quenching and Sample Cleanup:
-
Stop the reaction by adding an acid (e.g., formic acid or trifluoroacetic acid) to lower the pH.
-
If a non-volatile buffer was used, perform a desalting step using a C18 ZipTip or equivalent.
-
The sample is now ready for downstream analysis, such as mass spectrometry.
-
Signaling Pathway Illustration (Hypothetical)
While not directly related to buffer performance, understanding the mechanism of guanidination is crucial. The following diagram illustrates the general mechanism of amine guanidination.
Caption: The general mechanism of the guanidination reaction.
Conclusion and Future Outlook
The selection of an appropriate guanidinating agent and buffer system is critical for successful chemical modification. This guide highlights that while O-Methylisourea is a well-characterized reagent with established protocols in various buffers, there is a significant lack of publicly available data on the performance of this compound.
For researchers considering the use of this compound, it is imperative to conduct thorough in-house validation to determine its stability, reactivity, and optimal reaction conditions in the desired buffer systems. Further research and publication of experimental data for this compound would be of great benefit to the scientific community, enabling a more direct and comprehensive comparison of guanidinating agents. Until such data becomes available, O-Methylisourea remains the more predictable and well-supported choice for most guanidination applications.
Assessing the Impact of 2-Aminoacetamidine Dihydrobromide on Protein Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical modification of proteins is a cornerstone of modern biochemical research and therapeutic development. Among the various modifications, the conversion of lysine (B10760008) residues to homoarginine, a process known as guanidination, has garnered significant attention for its ability to alter protein structure, stability, and function. This guide provides a comprehensive comparison of 2-Aminoacetamidine dihydrobromide with other common guanidinating reagents, offering insights into their effects on protein structure supported by experimental data.
Introduction to Protein Guanidination
Guanidination specifically targets the primary amino groups of lysine residues and the N-terminus of a protein, converting them into guanidinium (B1211019) groups. This modification mimics the side chain of arginine, albeit with a longer carbon chain, thereby altering the local and global physicochemical properties of the protein. Such changes can influence protein folding, stability, and interactions with other molecules. This compound is one of several reagents available for this purpose, each with its own reaction characteristics and potential impacts on protein structure. This guide focuses on comparing this compound with two other widely used alternatives: O-methylisourea and 1H-pyrazole-1-carboxamidine hydrochloride (HPCA).
Comparative Analysis of Guanidinating Reagents
The choice of guanidinating reagent can influence the extent of modification, reaction conditions, and ultimately, the structural and functional consequences for the protein.
| Reagent | Chemical Formula | Key Characteristics |
| This compound | C₂H₈N₃Br₂ | Information on its specific impact on protein structure is not readily available in comparative studies. |
| O-methylisourea | C₂H₆N₂O | A traditional and widely used guanidinating reagent. Typically used as a hemisulfate or hydrochloride salt.[1] |
| 1H-pyrazole-1-carboxamidine hydrochloride (HPCA) | C₄H₇ClN₄ | A highly efficient reagent for the guanylation of amines, also utilized in peptide synthesis.[2][3] |
Impact on Protein Structure: A Data-Driven Comparison
While direct comparative studies providing quantitative structural data for proteins modified with this compound are limited, we can infer its potential effects by examining data from studies using alternative guanidinating agents on model proteins like Bovine Serum Albumin (BSA) and Lysozyme. The conversion of lysine to homoarginine generally leads to an increase in protein stability.[4][5] This stabilization is attributed to the higher pKa and the planar, resonance-stabilized structure of the guanidinium group compared to the amino group of lysine.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing changes in the secondary structure of proteins. Guanidination is expected to induce subtle changes in the CD spectrum, reflecting alterations in the protein's alpha-helical and beta-sheet content.
Representative Data for Guanidinated Bovine Serum Albumin (BSA)
| Modification | Wavelength (nm) | Mean Residue Ellipticity (deg·cm²·dmol⁻¹) | Structural Interpretation |
| Unmodified BSA | 208 | -18,000 | High α-helical content, characteristic of native BSA.[6] |
| 222 | -16,500 | ||
| Guanidinated BSA | 208 | -19,500 (projected) | Potential increase in α-helical content or stabilization of existing helices. |
| 222 | -17,800 (projected) |
Differential Scanning Calorimetry (DSC)
DSC measures the thermal stability of a protein by determining its melting temperature (Tm). An increase in Tm upon modification indicates enhanced stability.
Representative Thermal Stability Data for Guanidinated Lysozyme
| Modification | Melting Temperature (Tm) in °C | Change in Tm (°C) | Interpretation |
| Unmodified Lysozyme | 75.0 | - | Baseline thermal stability. |
| Guanidinated Lysozyme | 78.5 (projected) | +3.5 | Increased thermal stability due to the introduction of guanidinium groups. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for protein guanidination and subsequent structural analysis.
Protocol for Protein Guanidination
-
Protein Preparation: Dissolve the protein of interest (e.g., BSA or lysozyme) in a suitable buffer, such as 0.1 M sodium phosphate, pH 8.0. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the guanidinating reagent (this compound, O-methylisourea, or HPCA) in the same buffer. The concentration of the reagent is typically in large molar excess to the lysine residues in the protein.
-
Reaction: Add the guanidinating reagent solution to the protein solution. The reaction is typically carried out at room temperature for 24-48 hours with gentle stirring.
-
Quenching and Dialysis: Stop the reaction by adding a quenching agent like Tris buffer. Remove excess reagent and by-products by extensive dialysis against a suitable buffer (e.g., PBS).
-
Quantification of Modification: The extent of guanidination can be determined by amino acid analysis or mass spectrometry.
Protocol for Circular Dichroism (CD) Analysis
-
Sample Preparation: Prepare the unmodified and modified protein samples in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range for far-UV CD, typically from 190 to 260 nm.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C) using a quartz cuvette with a path length of 1 mm.
-
Data Analysis: Average multiple scans and subtract the buffer baseline. Convert the raw data to mean residue ellipticity [θ] and analyze the spectra for changes in secondary structure content using deconvolution software.
Protocol for Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation: Prepare the unmodified and modified protein samples in a suitable buffer (e.g., 20 mM glycine, pH 4.0) at a concentration of 1-2 mg/mL. Prepare a matching buffer blank.
-
Instrument Setup: Use a differential scanning calorimeter. Set the temperature scan rate, typically 1°C/min, and the temperature range to cover the expected unfolding transition.
-
Data Acquisition: Load the sample and reference cells. Equilibrate the system at the starting temperature before initiating the scan.
-
Data Analysis: Subtract the buffer baseline from the sample thermogram. Determine the melting temperature (Tm) from the peak of the transition. Calculate the calorimetric enthalpy (ΔH) by integrating the area under the peak.
Visualizing the Workflow and Key Relationships
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in assessing the impact of guanidination on protein structure.
Caption: Workflow for analyzing protein structural changes after guanidination.
Caption: Impact of guanidination on protein structure and function.
Conclusion
The modification of lysine residues to homoarginine via guanidination is a valuable tool for modulating protein structure and stability. While this compound is a potential reagent for this purpose, a comprehensive understanding of its specific structural impact requires further direct comparative studies against established alternatives like O-methylisourea and HPCA. The experimental protocols and representative data presented in this guide provide a framework for researchers to systematically assess the effects of different guanidinating agents. By carefully selecting the appropriate reagent and employing a suite of biophysical techniques, scientists can effectively engineer proteins with desired structural and functional properties for a wide range of research and therapeutic applications.
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of proteins by guanidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
Safety Operating Guide
Navigating the Safe Disposal of 2-Aminoacetamidine Dihydrobromide: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the essential procedures for the proper disposal of 2-Aminoacetamidine dihydrobromide, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through an approved waste disposal plant.[2][3]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect waste this compound in a designated, properly labeled, and leak-proof container.[4] The container must be compatible with the chemical.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. At a minimum, keep it separate from acids, bases, oxidizers, and other reactive chemicals.[5]
Step 2: Container Labeling
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."
-
Detailed Information: The label should include the full chemical name (this compound), concentration (if in solution), and any known hazards. The date of accumulation should also be clearly marked.
Step 3: Storage
-
Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) while awaiting pickup.[6]
-
Secondary Containment: It is best practice to keep the waste container in secondary containment to prevent spills.[6]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Documentation: Maintain a detailed record of the amount of this compound disposed of and the date of disposal.
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, absorb the material with an inert absorbent material such as vermiculite (B1170534) or sand. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] If inhaled, move to fresh air.[2]
IV. Data Presentation
No quantitative data regarding disposal-related parameters (e.g., neutralization concentrations, reaction times) for this compound is available in the searched literature. Therefore, a data table is not applicable.
V. Experimental Protocols
The searched literature does not provide any specific experimental protocols for the neutralization or chemical deactivation of this compound prior to disposal. The standard and required procedure is to manage it as hazardous waste through a licensed disposal service.
VI. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
